4-(Hydroxymethyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASLEJRGFPHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236331 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-89-5 | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Hydroxymethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)benzonitrile, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its critical role as a key intermediate in the synthesis of notable pharmaceutical compounds.
Core Properties of this compound
This compound, also known as 4-cyanobenzyl alcohol, is a white to light yellow solid at room temperature. Its bifunctional nature, containing both a primary alcohol and a nitrile group on an aromatic ring, makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 874-89-5 | [1][2] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Melting Point | 39-43 °C (lit.) | [1] |
| Boiling Point | 203 °C at 53 Torr | [1] |
| Solubility | Insoluble in water | [1] |
| Appearance | White to light yellow solid | [1] |
| Density | 1.16±0.1 g/cm³ (Predicted) | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.53 (d, 2H), 7.38 (d, 2H), 4.65 (s, 2H) | [1] |
| ¹³C NMR | Data not explicitly found in searches, but would be a standard characterization technique. | |
| FT-IR | Specific peak assignments not found, but characteristic peaks would include: broad O-H stretch (~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-O stretch (~1050 cm⁻¹), and aromatic C-H and C=C stretches. | [3][4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 4-cyanobenzoic acid.
Experimental Protocol: Synthesis from 4-Cyanobenzoic Acid[1]
Materials:
-
4-Cyanobenzoic acid
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a reaction flask, dissolve 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in tetrahydrofuran (10 mL).
-
Slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol) to the solution.
-
Add borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise to the reaction mixture at room temperature. No significant exotherm is typically observed.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
Concentrate the reaction mixture under vacuum to remove the solvent.
-
Dissolve the obtained residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under vacuum to afford this compound as a white solid.
Expected Yield: Approximately 95% (0.900 g).
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of several commercially significant pharmaceutical drugs. Its ability to undergo further chemical transformations at both the hydroxyl and nitrile functionalities makes it a versatile precursor.
Intermediate in the Synthesis of Letrozole
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. The synthesis of a key intermediate for Letrozole, 4-(bromomethyl)benzonitrile, can be achieved from this compound. This bromo derivative is then reacted with 1,2,4-triazole.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Anhydrous carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve this compound in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization.
Precursor to Crisaborole Intermediate
Crisaborole is a non-steroidal topical medication used for the treatment of atopic dermatitis. While direct synthesis from this compound is not the primary route, the structurally related 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) is a key intermediate. The synthesis of this intermediate often involves the reduction of the corresponding aldehyde, a reaction analogous to the synthesis of this compound itself. This highlights the importance of the hydroxymethylbenzonitrile scaffold in accessing complex pharmaceutical targets.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the construction of complex drug molecules. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this important building block in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-cyanobenzyl alcohol (CAS No: 874-89-5). The information herein is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows pertinent to the application of this compound in scientific endeavors, particularly in the field of drug development.
Core Physicochemical Data
4-Cyanobenzyl alcohol, also known as 4-(hydroxymethyl)benzonitrile, is a bifunctional organic compound containing both a nitrile and a benzyl (B1604629) alcohol group.[1][2][3] These functional groups dictate its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2]
The quantitative physicochemical properties of 4-cyanobenzyl alcohol are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [2][4] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 32-36 °C / 39-43 °C | [2][4] |
| Boiling Point | 297.4 °C at 760 mmHg / 203 °C at 53 Torr | [1][4][5] |
| Density | 1.16 g/cm³ | [1][5] |
| Water Solubility | Insoluble | [2][6] |
| Flash Point | 133.6 °C (272.5 °F) / >110 °C (>230 °F) | [1][5][7] |
| pKa (Predicted) | 13.99 ± 0.10 | [4][6] |
| logP (Predicted) | 1.05 | [6] |
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties. These protocols are generalized from standard laboratory techniques.
The melting point is a critical indicator of a compound's purity.[8][9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]
Apparatus:
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Protocol:
-
Sample Preparation: Ensure the 4-cyanobenzyl alcohol sample is completely dry and finely powdered.[11]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[12]
-
Sample Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate range.[10]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[8]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[8]
For small sample volumes, the micro-boiling point or micro-reflux method is a convenient and accurate technique.[13][14]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Thermometer
-
Heating block or Thiele tube with heating oil[8]
-
Magnetic stirrer and small stir bar (optional, to prevent bumping)[14]
-
Capillary tube (sealed at one end)
Protocol:
-
Sample Preparation: Add approximately 0.5 mL of 4-cyanobenzyl alcohol to the test tube. If using a heating block, add a small magnetic stir bar.[14]
-
Apparatus Assembly: Place the test tube in the heating block or Thiele tube. Suspend a thermometer so that its bulb is just above the liquid surface, positioned to measure the vapor temperature.[14]
-
Heating: Begin heating the apparatus slowly. If using a stirrer, ensure gentle stirring.
-
Observation: Observe the sample as it heats. The boiling point is reached when the liquid is boiling and a "reflux ring" of condensing vapor is visible on the walls of the test tube, stable at the level of the thermometer bulb.[13][14]
-
Temperature Recording: Record the stable temperature shown on the thermometer. This is the experimental boiling point. Ensure the sample does not boil dry.[13]
The shake-flask method is the traditional and most common technique for determining the partition coefficient (logP) and can also be adapted for general solubility assessment.[15][16]
Apparatus:
-
Separatory funnel or sealed flasks
-
Mechanical shaker or agitator
-
Centrifuge (if necessary for phase separation)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Solvent Preparation: Prepare the desired solvent (e.g., water, octanol (B41247), ethanol). For logP determination, use two immiscible solvents like octanol and water, mutually saturated by shaking them together for 24 hours and then separating the layers.[17]
-
Sample Addition: Accurately weigh a surplus amount of 4-cyanobenzyl alcohol and add it to a flask containing a known volume of the solvent.[16]
-
Equilibration: Seal the flask and place it in a mechanical shaker, typically in a temperature-controlled environment (e.g., 25 °C), for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: After shaking, allow the mixture to stand undisturbed for a prolonged period (e.g., 24 hours) to allow for complete phase separation. If an emulsion persists, centrifugation may be required.
-
Sample Analysis: Carefully withdraw an aliquot from the liquid phase, ensuring no undissolved solid is included. Dilute the sample as necessary and measure the concentration of 4-cyanobenzyl alcohol using a pre-calibrated analytical method.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with protonation state.[15][18]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa
-
Volumetric flasks and cuvettes
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-cyanobenzyl alcohol in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the stock solution to a set of volumetric flasks, each containing a different buffer solution. Dilute to the mark with the respective buffer.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH) to identify the analytical wavelength (λmax) where the absorbance difference is greatest.
-
Absorbance Measurement: Measure the absorbance of each buffered sample at the chosen analytical wavelength.
-
Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoid curve.[15] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of 4-cyanobenzyl alcohol.
References
- 1. 874-89-5 4-Cyanobenzyl alcohol 4-Cyanobenzyl alcohol - CAS Database [chemnet.com]
- 2. 4-Cyanobenzyl alcohol, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 874-89-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. agilent.com [agilent.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Solubility Profile of 4-(Hydroxymethyl)benzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Hydroxymethyl)benzonitrile, a versatile intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the molecule's structural attributes and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific applications. This guide is intended to be an essential resource for professionals in chemical research and drug development, where a thorough understanding of solubility is paramount for reaction optimization, purification processes, and formulation development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with various solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Melting Point | 39-43 °C | [1] |
| Boiling Point | 297.4 °C at 760 mmHg | [1] |
| Appearance | White to light yellow solid | [2] |
| Water Solubility | Insoluble | [1][2] |
Qualitative Solubility Profile
The molecular structure of this compound incorporates both polar and non-polar functionalities, which dictates its solubility in different organic solvents. The key structural features influencing its solubility are:
-
Polar Moieties: The nitrile (-C≡N) group and the hydroxyl (-OH) group are polar and capable of forming hydrogen bonds.
-
Non-Polar Moiety: The benzene (B151609) ring is non-polar.
This combination suggests that the solubility of this compound will be significantly influenced by the polarity of the solvent. Based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as benzyl (B1604629) alcohol and benzonitrile, a qualitative solubility profile is proposed in Table 2. Benzyl alcohol is moderately soluble in water and highly soluble in many organic solvents[3][4][5][6][7]. Benzonitrile is slightly soluble in water but very soluble in non-polar organic solvents and partially miscible with alcohols[8][9][10][11].
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol (B129727) | Soluble | The polar hydroxyl group of methanol can form hydrogen bonds with both the hydroxyl and nitrile groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds[12]. |
| Acetone (B3395972) | Soluble | The polar carbonyl group of acetone can interact with the polar functional groups of the solute. | |
| Ethyl Acetate | Soluble | The ester group provides sufficient polarity to dissolve the solute. | |
| Chlorinated | Dichloromethane (B109758) | Very Soluble | The polarity of dichloromethane is well-suited for compounds with a mix of polar and non-polar characteristics. |
| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is expected to effectively solvate the molecule. | |
| Non-Polar | Toluene (B28343) | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it may not effectively solvate the polar groups. |
| Hexane (B92381) | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar hydroxyl and nitrile groups. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method for determining the solubility of this compound in various organic solvents at different temperatures.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at specified temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dishes or vials containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).
-
Once the solvent has completely evaporated, allow the dishes or vials to cool to room temperature in a desiccator.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100
Solubility (mol/L) = (Mass of solute in g / Molecular weight of solute) / Volume of solvent in L
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 874-89-5 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzylalkohol – Möller Chemie [moellerchemie.com]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 7. BENZYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 10. BENZONITRILE - Ataman Kimya [atamanchemicals.com]
- 11. atamankimya.com [atamankimya.com]
- 12. gchemglobal.com [gchemglobal.com]
Spectral Analysis of 4-(Hydroxymethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the organic compound 4-(Hydroxymethyl)benzonitrile. It includes available nuclear magnetic resonance (NMR) data, and outlines the standard experimental protocols for acquiring NMR, infrared (IR), and mass spectrometry (MS) data for a solid organic compound of this nature. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.
Spectroscopic Data
The characterization of this compound relies on several key spectroscopic techniques. While a comprehensive dataset is not publicly available through standard databases, the following provides known spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR Data
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.53 | Doublet | 2H | Ar-H |
| 7.38 | Doublet | 2H | Ar-H |
| 4.65 | Singlet | 2H | -CH₂- |
Note: Data acquired in CDCl₃ at 400 MHz.
¹³C NMR Data
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific peak list for this compound is not available, the expected characteristic absorption bands would include:
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol functional group.
-
~3030 cm⁻¹: C-H stretch of the aromatic ring.
-
~2230 cm⁻¹: C≡N stretch of the nitrile functional group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1050 cm⁻¹: C-O stretch of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 133.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 133. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and cleavage of the aromatic ring. A detailed experimental mass spectrum is not publicly available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe.
-
The probe is heated to volatilize the sample into the ion source.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Interpreting the 1H NMR spectrum of 4-(hydroxymethyl)benzonitrile
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(hydroxymethyl)benzonitrile
For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques for compound characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. This guide provides a detailed interpretation of the proton NMR (¹H NMR) spectrum of this compound, a versatile bifunctional molecule.
Data Presentation
The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.
| Signal | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| a | 7.60-7.58 | 2H | Doublet (d) | 8.1 | Ar-H (ortho to -CN) |
| b | 7.45-7.43 | 2H | Doublet (d) | 8.1 | Ar-H (ortho to -CH₂OH) |
| c | 4.73 | 2H | Singlet (s) | - | -CH₂- |
| d | 2.69 | 1H | Singlet (s) | - | -OH |
Spectral Interpretation
The ¹H NMR spectrum of this compound presents four distinct signals, corresponding to the four unique proton environments in the molecule.
-
Aromatic Protons: The disubstituted benzene (B151609) ring gives rise to two signals in the aromatic region. The protons ortho to the electron-withdrawing nitrile group are deshielded and appear further downfield as a doublet at approximately 7.60-7.58 ppm.[1] The protons ortho to the hydroxymethyl group are slightly more shielded and resonate as a doublet at around 7.45-7.43 ppm.[1] The coupling constant of 8.1 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.[1]
-
Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) are chemically equivalent and, due to the absence of adjacent protons, appear as a sharp singlet at approximately 4.73 ppm.[1] Another source reports this singlet at 4.65 ppm.[2]
-
Hydroxyl Proton: The proton of the hydroxyl group (-OH) is observed as a broad singlet at around 2.69 ppm.[1] The chemical shift of hydroxyl protons can be variable and is dependent on factors such as concentration and temperature.
Logical Relationships of ¹H NMR Signals
The following diagram illustrates the structure of this compound and the correlation between the different proton environments and their corresponding signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound and its assigned ¹H NMR signals.
Experimental Protocols
A general protocol for acquiring the ¹H NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Deuterated solvents are used to avoid large solvent signals in the spectrum.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0 ppm and serves as a reference point for chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.[4]
-
The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
A standard one-pulse experiment is usually sufficient for acquiring a simple ¹H NMR spectrum.
-
Key acquisition parameters to be set include:
-
Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
Spectral width: A typical spectral width for ¹H NMR is -2 to 12 ppm.
-
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm).
-
The signals are integrated to determine the relative number of protons giving rise to each signal.[3]
-
The multiplicity (e.g., singlet, doublet, triplet) and coupling constants are determined from the splitting patterns of the signals.
This comprehensive guide provides the necessary data and protocols for the interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the field of chemistry and drug development.
References
An In-depth Technical Guide to 4-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol, is a versatile bifunctional organic compound featuring both a hydroxymethyl and a nitrile group attached to a benzene (B151609) ring. This unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core characteristics, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature and is insoluble in water.[1][2][3] It is crucial to handle this compound with appropriate safety measures, as it is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO | [1][6] |
| Molecular Weight | 133.15 g/mol | [1][6] |
| CAS Number | 874-89-5 | [1][6] |
| Appearance | White to light yellow solid | [1][3] |
| Melting Point | 39-43 °C | [1][2][6] |
| Boiling Point | 203 °C (at 53 Torr) 297.4 °C (at 760 mmHg) | [1][2][6] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Water Solubility | Insoluble | [1][2][3] |
| Flash Point | >110 °C (>230 °F) | [1][4] |
| pKa | 13.99 ± 0.10 (Predicted) | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts (Solvent) | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.60-7.58 (d, J = 8.1 Hz, 2H, Ar-H), 7.45-7.43 (d, J = 8.1 Hz, 2H, Ar-H), 4.73 (s, 2H, OCH₂), 2.69 (s, 1H, OH) | [7] |
| ¹³C NMR | (101 MHz, CDCl₃) δ 139.3 (Ar-C), 131.1 (Ar-C), 128.1 (Ar-C), 120.9 (Ar-C), 64.0 (OCH₂) | [7] |
| IR, Mass Spec | Available through various chemical suppliers and databases. | [8] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, including the reduction of 4-cyanobenzoic acid or the hydrosilylation of 4-cyanobenzaldehyde.[1][4] A common and high-yield laboratory-scale synthesis involves the reduction of 4-cyanobenzoic acid using a borane-tetrahydrofuran (B86392) complex.
Experimental Protocol: Reduction of 4-Cyanobenzoic Acid
This protocol describes the synthesis of this compound from 4-cyanobenzoic acid with a high yield.[1]
Materials:
-
4-Cyanobenzoic acid
-
Boron trifluoride diethyl etherate
-
Borane-tetrahydrofuran complex (1.0 M solution)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Addition of Reagents: To the stirred solution, slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol). Subsequently, add the borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture continuously for 2 hours at room temperature.
-
Work-up:
-
Concentrate the reaction mixture under vacuum to remove the solvent.
-
Dissolve the obtained residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under vacuum to yield the crude product.
-
-
Product Isolation: The final product, 4-hydroxymethylbenzonitrile, is obtained as a white solid (e.g., 0.900 g, 95% yield).[1]
Caption: Synthesis workflow of this compound.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a highly versatile building block in organic synthesis. The hydroxyl group can undergo esterification, etherification, or be converted to a leaving group for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for molecular elaboration.[9][10]
In drug development, the benzonitrile (B105546) moiety is recognized as a privileged scaffold.[11] The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[12] While specific signaling pathways for this compound itself are not extensively documented, its derivatives are integral to the synthesis of various biologically active compounds. It serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals.[3] For example, it is a precursor for compounds like 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, a known chemical entity.[13] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as anticancer agents (e.g., tubulin polymerization inhibitors, kinase inhibitors) and antiviral agents.[11][14]
Caption: this compound as a versatile synthetic building block.
Safety and Handling
This compound is classified as an acute toxicant (oral, dermal, and inhalation) and a skin and eye irritant.[4][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (such as a type N95 respirator), should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area, such as a fume hood.[5] Store the compound in a cool, dry place in a tightly sealed container.[2][3]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from multiple suppliers and safety data sheets.[4][15]
Conclusion
This compound is a compound of significant interest to researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its characteristics, synthesis, and safe handling is paramount for its effective utilization in research and development endeavors.
References
- 1. This compound | 874-89-5 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. This compound(874-89-5) 1H NMR [m.chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
The Ascending Trajectory of 4-(Hydroxymethyl)benzonitrile Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile (B105546) scaffold, a benzene (B151609) ring bearing a cyano group, is a privileged structure in medicinal chemistry, gracing numerous clinically approved drugs and investigational molecules. Its metabolic stability and ability to act as a versatile synthetic handle have made it a cornerstone in the design of novel therapeutics. Among the vast landscape of benzonitrile-containing compounds, derivatives of 4-(hydroxymethyl)benzonitrile are emerging as a particularly promising class, demonstrating a diverse range of biological activities with significant therapeutic potential.
This in-depth technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to catalyze further investigation and innovation in this exciting area.
Diverse Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a multitude of biological applications, with promising results in the fields of oncology, infectious diseases, and metabolic disorders. The presence of the hydroxymethyl group offers a key point for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Research has indicated that these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
For instance, a derivative, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, has shown potential in inhibiting the proliferation of colon cancer cells.[1] A series of related compounds demonstrated inhibitory actions on HCT-116 cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.[1]
Another related scaffold, 4-(aminomethyl)-3-methylbenzonitrile, has been explored for its inhibitory effects on Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2), an enzyme implicated in tumor progression. The parent compound and its derivatives have shown varying degrees of potency against PHD2 and cytotoxicity against the 786-O human renal cell carcinoma cell line.
Enzyme Inhibition
The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can engage in various interactions within an enzyme's active site.
One notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which are structurally related to this compound, have exhibited good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM.[2][3]
Antimicrobial Activity
The quest for novel antimicrobial agents is a global health priority, and benzonitrile derivatives have shown promise in this arena. While specific data on this compound derivatives is emerging, related benzonitrile compounds have demonstrated activity against a range of microbial pathogens. The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes or the disruption of microbial cell integrity.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of various this compound and related derivatives, the following tables summarize the available quantitative data from the cited literature.
Table 1: Anticancer Activity of Benzonitrile Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |
| 3-Hydroxy-propionic acid methyl esters | 12 compounds based on 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester | HCT-116 (Colon) | 0.12 - 0.81 mg/mL | [1] |
| 4-(Aminomethyl)-3-methylbenzonitrile Derivatives | 4-(Aminomethyl)-3-methylbenzonitrile | 786-O (Renal) | >100 µM (CC50) | |
| Analog 1 | 786-O (Renal) | 55.7 ± 4.3 µM (CC50) | ||
| Analog 2 | 786-O (Renal) | 88.2 ± 7.1 µM (CC50) | ||
| Analog 3 | 786-O (Renal) | >100 µM (CC50) |
Table 2: Enzyme Inhibitory Activity of Benzonitrile Derivatives
| Compound Class | Target Enzyme | Inhibitor Example | IC50 | Reference |
| Quinazolinone-benzonitrile Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | 1.4621 - 6.7805 µM | [2][3] |
| 4-(Aminomethyl)-3-methylbenzonitrile Derivatives | HIF prolyl hydroxylase 2 (PHD2) | 4-(Aminomethyl)-3-methylbenzonitrile | 1.25 ± 0.11 µM | |
| Analog 1 | 0.45 ± 0.05 µM | |||
| Analog 2 | 0.89 ± 0.09 µM | |||
| Analog 3 | 15.3 ± 1.2 µM |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To this end, this section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activity of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell line
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound derivative stock solution
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate (e.g., clear, black, or white, depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the enzyme solution to each well of the microplate. Then, add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor and a blank well with no enzyme. Incubate the plate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Kinetic or Endpoint Measurement: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the percentage of inhibition by comparing the rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives using the MTT assay.
Caption: Simplified HIF-1 signaling pathway and the potential inhibitory role of this compound derivatives on PHD enzymes.
Conclusion and Future Directions
The exploration of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The existing body of research, though still in its early stages for this specific subclass, clearly indicates a broad spectrum of biological activities that warrant further investigation. The synthetic tractability of the this compound core, coupled with the diverse biological targets it can potentially modulate, positions these compounds as highly attractive starting points for medicinal chemistry campaigns.
Future research should focus on the systematic synthesis and screening of a wider array of this compound derivatives to establish robust structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Furthermore, optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles will be essential for their translation into clinical candidates. The continued investigation of this compound derivatives holds the promise of delivering next-generation therapies for a range of human diseases.
References
4-(Hydroxymethyl)benzonitrile: A Versatile Bifunctional Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzonitrile is a valuable bifunctional aromatic molecule that serves as a versatile building block in organic synthesis. Its structure, featuring a p-substituted benzene (B151609) ring with both a hydroxymethyl (-CH₂OH) group and a nitrile (-C≡N) group, allows for a wide range of chemical transformations. The hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid, or be converted to a leaving group for nucleophilic substitution reactions. Simultaneously, the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to form heterocycles. This dual reactivity makes this compound a key intermediate in the synthesis of pharmaceuticals, functional polymers, and other complex organic molecules. This guide provides a comprehensive overview of its properties, key synthetic reactions, and applications, complete with experimental protocols and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 874-89-5 | [1] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 39-43 °C | [1][2] |
| Boiling Point | 203 °C at 53 Torr | [1] |
| Solubility | Insoluble in water. | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.53 (d, 2H), 7.38 (d, 2H), 4.65 (s, 2H) | [1] |
| ¹³C NMR | Data not readily available in searched literature |
Key Synthetic Transformations
The synthetic utility of this compound lies in the selective manipulation of its two functional groups.
Reactions of the Hydroxymethyl Group
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-formylbenzonitrile, a valuable intermediate in its own right. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.
Diagram 1: Oxidation of this compound
Caption: Oxidation of the hydroxymethyl group.
Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂).
Reactions of the Nitrile Group
A particularly important transformation of the nitrile group, especially in medicinal chemistry, is its conversion to a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction with an azide (B81097) source. Tetrazoles are often used as bioisosteres for carboxylic acids.
Diagram 2: Tetrazole Formation
Caption: Cycloaddition to form a tetrazole.
Applications in Organic Synthesis
Medicinal Chemistry: Synthesis of Angiotensin II Receptor Antagonists (Sartans)
This compound is a key precursor in the synthesis of several sartans, a class of drugs used to treat hypertension. The synthesis typically involves the conversion of the nitrile to a tetrazole, followed by further modifications. A general synthetic approach is outlined below.
Diagram 3: General Synthetic Pathway to Sartan Precursors
Caption: Synthetic workflow for sartan precursors.
Materials Science: Synthesis of Functional Polymers
Derivatives of this compound can be used as monomers in the synthesis of functional polymers. For instance, it can be converted to p-((vinyloxy)methyl)benzonitrile, which can then be polymerized.
Table 2: Polymerization Data for a Derivative of this compound
| Monomer | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| p-((vinyloxy)methyl)benzonitrile | Cationic Polymerization | Varies with conditions | Varies with conditions |
Experimental Protocols
Oxidation of this compound to 4-Formylbenzonitrile
Method 1: Using Pyridinium Chlorochromate (PCC)
Diagram 4: Experimental Workflow for PCC Oxidation
Caption: Workflow for PCC oxidation.
Procedure: Pyridinium chlorochromate (PCC) is suspended in dichloromethane (B109758) (CH₂Cl₂). A solution of this compound in CH₂Cl₂ is added to the suspension.[3] The mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated, and the crude product is purified by column chromatography.[3]
Table 3: Reaction Parameters for the Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| PCC | CH₂Cl₂ | Room Temp. | 2-4 h | High |
| MnO₂ | CH₂Cl₂ or CHCl₃ | Room Temp. or 60 | Overnight or 12 h | Substrate dependent |
Method 2: Using Manganese Dioxide (MnO₂)
Procedure: To a solution of this compound in a suitable solvent like dichloromethane or chloroform, activated manganese dioxide (a significant excess, often 5-10 equivalents) is added.[4] The heterogeneous mixture is stirred vigorously at room temperature or with heating.[4] The progress of the reaction is monitored by TLC. Once the starting material is consumed, the MnO₂ is removed by filtration, and the filtrate is concentrated to give the crude aldehyde, which can be further purified if necessary.
Synthesis of 5-(4-(Hydroxymethyl)phenyl)-1H-tetrazole
Procedure: A mixture of this compound, sodium azide, and a Lewis acid catalyst (e.g., zinc chloride or silica sulfuric acid) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated.[5] The reaction is typically stirred at an elevated temperature (e.g., 120-130 °C) for several hours. After cooling, the reaction mixture is carefully acidified with an aqueous acid solution (e.g., HCl) to protonate the tetrazole and precipitate the product. The solid product is collected by filtration, washed with water, and dried.
Table 4: Reaction Parameters for Tetrazole Formation
| Azide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Azide | Silica Sulfuric Acid | DMF | Not specified | Not specified | 72-95 (for various nitriles)[5] |
| Sodium Azide | Cuttlebone | DMSO | 110 | 30 min | 87-98 (for various nitriles)[6] |
Conclusion
This compound is a highly versatile and economically important building block in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of high-value molecules, particularly in the pharmaceutical industry for the synthesis of sartan antihypertensive drugs. The methodologies for the selective transformation of its functional groups are well-established, providing efficient routes to more complex molecular architectures. This guide has provided a detailed overview of the properties, reactions, and applications of this compound, equipping researchers and professionals with the necessary information to effectively utilize this valuable synthetic tool.
References
- 1. This compound | 874-89-5 [chemicalbook.com]
- 2. 4-(羟甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Chemistry and Application of 4-Cyanobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanobenzyl alcohol, a seemingly simple aromatic alcohol, holds a significant position in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It further delves into its critical role as a pivotal intermediate in the synthesis of prominent pharmaceutical agents, with a particular focus on non-steroidal aromatase inhibitors. Detailed experimental protocols for its synthesis and conversion to key precursors are provided, alongside a summary of its physicochemical properties. Finally, this guide illustrates the biochemical pathways influenced by drugs derived from this versatile molecule, offering valuable insights for professionals in drug discovery and development.
Introduction
4-Cyanobenzyl alcohol, systematically named 4-(hydroxymethyl)benzonitrile, is an aromatic primary alcohol distinguished by the presence of a nitrile group at the para position of the benzyl (B1604629) ring.[1][2] This bifunctional nature makes it a valuable building block in organic synthesis, allowing for a wide range of chemical transformations. While its initial discovery is not prominently documented in easily accessible literature, its importance grew significantly with the advent of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural framework is a key component of several blockbuster drugs, highlighting its understated but crucial role in pharmaceutical sciences.
Physicochemical Properties
4-Cyanobenzyl alcohol is a white to light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 874-89-5 | [2][3] |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Melting Point | 39-43 °C | [1] |
| Boiling Point | 297.4 °C at 760 mmHg | [3] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Insoluble in water | [1] |
History of Synthesis
While the precise first synthesis of 4-cyanobenzyl alcohol is not readily apparent in historical records, its preparation has been achieved through various methods over the years. The development of synthetic routes has been driven by the increasing demand for this intermediate in the pharmaceutical industry. Early methods likely revolved around the reduction of more oxidized precursors, a strategy that remains prevalent today.
Key historical and modern synthetic approaches include:
-
Reduction of 4-Cyanobenzaldehyde: This is a common and efficient method, often employing reducing agents like sodium borohydride.
-
Reduction of 4-Cyanobenzoic Acid and its Esters: Carboxylic acids and their derivatives can be reduced to the corresponding alcohol, providing another viable synthetic route. A patent from 2007 describes the synthesis from 4-cyanobenzoic acid.[1]
-
From 4-Cyanobenzylamine: A process for producing cyanobenzyl compounds, including the alcohol, from cyanobenzylamine using nitrosonium ions was detailed in a patent, with related work cited from 1976 and 1994.[4][5]
-
From p-Tolunitrile: More complex, multi-step syntheses can also start from the more basic raw material, p-tolunitrile.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 4-cyanobenzyl alcohol and its subsequent conversion to a key pharmaceutical intermediate.
Synthesis of 4-Cyanobenzyl Alcohol via Reduction of 4-Cyanobenzoic Acid[1]
This protocol details the synthesis of 4-hydroxymethylbenzonitrile from 4-cyanobenzoic acid with a high yield.[1]
Materials:
-
4-Cyanobenzoic acid
-
Boron trifluoride diethyl etherate
-
Borane-tetrahydrofuran (B86392) complex (1.0 M solution)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a solution of 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in tetrahydrofuran (10 mL), slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol).
-
Add borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
Concentrate the mixture under vacuum.
-
Dissolve the obtained residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate in vacuum to yield 4-hydroxymethylbenzonitrile as a white solid.
Expected Yield: 0.900 g (95%)[1] ¹H NMR (400 MHz, CDCl₃): δ 4.65 (s, 2H), 7.38 (d, 2H), 7.53 (d, 2H)[1]
Conversion of 4-Cyanobenzyl Alcohol to 4-Cyanobenzyl Bromide[6]
This protocol describes the synthesis of 4-cyanobenzyl bromide, a crucial intermediate for the synthesis of letrozole (B1683767) and anastrozole (B1683761).
Materials:
-
p-Cyanobenzyl alcohol
-
48% Hydrobromic acid (HBr)
-
n-Hexane
Procedure:
-
Add p-cyanobenzyl alcohol (114.5 g) and 48% HBr (218 g) to n-hexane (550 ml).
-
Stir the mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain a solid.
-
Add methanol (600 ml) to the solid and reflux until completely dissolved.
-
Cool the solution in an ice bath for 2 hours to allow for crystallization.
-
Filter the solid and dry at 50 °C to yield 4-cyano benzylbromide as white crystals.
Expected Yield: 155 g (92%)[6]
Role in Drug Development: A Precursor to Aromatase Inhibitors
4-Cyanobenzyl alcohol is a cornerstone in the synthesis of a class of drugs known as non-steroidal aromatase inhibitors. These drugs, including letrozole and anastrozole, are pivotal in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.
Letrozole and Anastrozole
Letrozole and anastrozole act by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens from androgens. By blocking aromatase, these drugs significantly reduce the levels of circulating estrogens, thereby depriving hormone-dependent breast cancer cells of the hormonal stimulation required for their growth and proliferation.
The synthesis of both letrozole and anastrozole utilizes intermediates derived from 4-cyanobenzyl alcohol, typically 4-cyanobenzyl bromide or chloride.
Signaling Pathways and Mechanisms of Action
The drugs synthesized from 4-cyanobenzyl alcohol, such as letrozole and anastrozole, exert their therapeutic effects by modulating critical signaling pathways involved in hormone-dependent cancer cell growth.
Aromatase Inhibition Pathway
The primary mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1). This enzyme is crucial for the conversion of androgens (e.g., testosterone (B1683101) and androstenedione) into estrogens (e.g., estradiol (B170435) and estrone).
Mechanism of action of aromatase inhibitors.
Experimental and Synthetic Workflows
The synthesis of pharmaceuticals from 4-cyanobenzyl alcohol involves a series of well-defined steps. The following diagram illustrates a generalized workflow for the synthesis of an aromatase inhibitor like letrozole, starting from 4-cyanobenzyl alcohol.
Generalized synthetic workflow for Letrozole.
Conclusion
4-Cyanobenzyl alcohol serves as a testament to the profound impact that seemingly simple molecules can have on the development of life-saving therapeutics. Its journey from a chemical intermediate to a cornerstone in the synthesis of leading anticancer drugs underscores the importance of fundamental organic synthesis in modern medicine. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of such key building blocks is indispensable for the innovation of next-generation pharmaceuticals. The synthetic routes, experimental protocols, and mechanistic insights provided in this guide aim to facilitate further research and development in this critical area of medicinal chemistry.
References
- 1. This compound | 874-89-5 [chemicalbook.com]
- 2. p-Cyanobenzyl alcohol | C8H7NO | CID 160549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. US6187945B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]
- 5. EP1004574B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]
- 6. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 4-(Hydroxymethyl)benzonitrile from 4-Cyanobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of 4-(hydroxymethyl)benzonitrile, a valuable building block in pharmaceutical and materials science, from 4-cyanobenzoic acid. The described method focuses on the selective reduction of the carboxylic acid functionality in the presence of a nitrile group.
Introduction
This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals.[1][2][3] The selective reduction of a carboxylic acid without affecting a nitrile moiety within the same molecule is a common challenge in organic synthesis. This protocol outlines a robust and high-yielding procedure for this transformation using a borane-based reducing agent.
Reaction Scheme
The synthesis involves the selective reduction of the carboxylic acid group of 4-cyanobenzoic acid to a primary alcohol, yielding this compound.[1]
References
Application Notes and Protocols: Synthesis of 4-(Hydroxymethyl)benzonitrile via Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-(hydroxymethyl)benzonitrile from 4-cyanobenzaldehyde (B52832) (also known as 4-formylbenzonitrile) via an iron-catalyzed hydrosilylation reaction. This method offers a chemoselective reduction of the aldehyde functionality while preserving the nitrile group, a key feature for the synthesis of valuable pharmaceutical intermediates. The protocol utilizes an iron-based catalyst, Bu₄N[Fe(CO)₃(NO)], and polymethylhydrosiloxane (B1170920) (PMHS) as a readily available and inexpensive reducing agent.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. The selective reduction of the aldehyde group in 4-cyanobenzaldehyde presents a common challenge, as many reducing agents can also affect the nitrile functionality. Catalytic hydrosilylation has emerged as a powerful and selective method for the reduction of carbonyl compounds.[1] This application note details a robust and efficient protocol for this transformation, leveraging an iron catalyst that exhibits high activity and functional group tolerance.[2]
Reaction Principle
The core of this synthesis is the hydrosilylation of the aldehyde group in 4-cyanobenzaldehyde. The reaction proceeds in two main stages:
-
Hydrosilylation: The iron catalyst activates the silicon-hydride bond of the silane (B1218182) (polymethylhydrosiloxane), which then adds across the carbonyl double bond of the aldehyde. This forms a silyl (B83357) ether intermediate.
-
Hydrolysis: The resulting silyl ether is then hydrolyzed under mild conditions to yield the final product, this compound.
The nitrile group remains intact throughout this process due to the chemoselectivity of the iron catalyst.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | ≥98% | Sigma-Aldrich |
| Bu₄N[Fe(CO)₃(NO)] | C₁₉H₃₆N₂O₄Fe | 456.35 | - | Synthesized* |
| Polymethylhydrosiloxane (PMHS) | (CH₃SiO₁.₅)n | - | - | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Brine | NaCl (aq) | - | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |
| Silica (B1680970) Gel | SiO₂ | 60.08 | 230-400 mesh | Sigma-Aldrich |
*Note: The iron catalyst Bu₄N[Fe(CO)₃(NO)] can be synthesized according to literature procedures.
Table 2: Reaction Conditions and Performance
| Parameter | Value |
| Substrate | 4-Cyanobenzaldehyde |
| Silane | Polymethylhydrosiloxane (PMHS) |
| Catalyst | Bu₄N[Fe(CO)₃(NO)] |
| Catalyst Loading | 1 mol% |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous acidic quench |
| Purification | Silica gel column chromatography |
| Isolated Yield | 85-95%[3] |
Experimental Protocols
1. Preparation of the Reaction Mixture
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanobenzaldehyde (1.31 g, 10.0 mmol).
-
Add the iron catalyst, Bu₄N[Fe(CO)₃(NO)] (45.6 mg, 0.1 mmol, 1 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe.
-
Stir the mixture at room temperature until all solids are dissolved.
2. Hydrosilylation Reaction
-
To the stirred solution, add polymethylhydrosiloxane (PMHS, 1.5 equivalents of Si-H) dropwise via syringe over a period of 10 minutes.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
3. Work-up and Purification
-
Upon completion, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid (HCl, 10 mL) while stirring in an ice bath.
-
Continue stirring for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a white solid.
4. Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.60-7.58 (d, J = 8.1 Hz, 2H, Ar-H), 7.45-7.43 (d, J = 8.1 Hz, 2H, Ar-H), 4.73 (s, 2H, OCH₂), 2.69 (s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.9, 132.4, 127.3, 118.9, 111.8, 64.0.
-
Melting Point: 39-43 °C (literature value).[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst, wet solvent or reagents. | Ensure the use of anhydrous solvent and reagents. Synthesize fresh catalyst if necessary. |
| Low Yield | Incomplete hydrolysis of the silyl ether, loss during work-up or purification. | Increase the hydrolysis time or use a slightly more concentrated acid. Optimize extraction and chromatography conditions. |
| Presence of Side Products | Over-reduction or other side reactions. | Ensure the reaction temperature is maintained at room temperature. Use the specified catalyst loading. |
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound through the chemoselective hydrosilylation of 4-cyanobenzaldehyde. The use of an earth-abundant iron catalyst and an inexpensive silane makes this procedure cost-effective and scalable. The high yield and selectivity of this reaction make it a valuable tool for researchers in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Using PMHS for Catalytic Hydrosilylation with Dimeric Iron Complexes Featuring Mesoionic Carbene Ligands - Organometallics - Figshare [figshare.com]
- 3. This compound | 874-89-5 [chemicalbook.com]
- 4. 4-(ヒドロキシメチル)ベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: The Role of 4-(Hydroxymethyl)benzonitrile in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-(hydroxymethyl)benzonitrile as a key starting material and intermediate in the preparation of several clinically significant bioactive molecules. This document outlines the synthetic pathways, detailed experimental protocols, and biological activities of aromatase inhibitors, Poly(ADP-ribose) polymerase (PARP) inhibitors, and KRAS G12C inhibitors derived from this versatile chemical building block.
Introduction
This compound is a valuable bifunctional molecule containing both a reactive benzylic alcohol and a nitrile group. This unique combination allows for its strategic incorporation into complex molecular architectures, making it a cornerstone in the synthesis of various pharmaceuticals. The benzylic alcohol can be readily converted into a good leaving group, such as a halide, facilitating nucleophilic substitution reactions. The nitrile group, a common pharmacophore, can participate in various chemical transformations or remain as a key interacting moiety in the final bioactive compound. This document details its application in the synthesis of aromatase inhibitors Letrozole (B1683767) and Anastrozole, as well as its emerging role in the development of targeted cancer therapies like PARP and KRAS G12C inhibitors.
Synthesis of Aromatase Inhibitors
Aromatase is a key enzyme in the biosynthesis of estrogens. Its inhibition is a crucial therapeutic strategy in the treatment of hormone-receptor-positive breast cancer. This compound serves as a critical precursor for the synthesis of the non-steroidal aromatase inhibitors Letrozole and Anastrozole.
Letrozole Synthesis
Letrozole, a potent and selective aromatase inhibitor, is synthesized from a key intermediate derived from this compound. The synthetic strategy involves the conversion of the hydroxymethyl group to a bromomethyl group, followed by reaction with 1,2,4-triazole (B32235) to form an essential intermediate. This intermediate is then coupled with 4-fluorobenzonitrile (B33359) to yield Letrozole.
Experimental Workflow for Letrozole Synthesis
Caption: Synthetic pathway for Letrozole from this compound.
Detailed Experimental Protocol: Synthesis of Letrozole
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile from this compound
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 eq) or a solution of hydrobromic acid in acetic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 4-(bromomethyl)benzonitrile, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
-
To a solution of 1H-1,2,4-triazole (1.05 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.3 eq) or sodium hydride.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 3-5 hours, monitoring by TLC.[1]
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
Step 3: Synthesis of Letrozole
-
In a flask under an inert atmosphere, dissolve 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF.
-
Cool the solution to a low temperature (e.g., -15 °C to 0 °C).
-
Slowly add a strong base, such as potassium tert-butoxide (1.2 eq), to the reaction mixture.[2]
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Letrozole by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Anastrozole Synthesis
Anastrozole is another potent non-steroidal aromatase inhibitor. While its synthesis does not directly start from this compound, a key precursor, 3,5-bis(bromomethyl)toluene, shares structural similarity and reactivity patterns. The synthesis of Anastrozole involves a multi-step process including cyanation, methylation, bromination, and a final nucleophilic substitution with 1,2,4-triazole.[3]
Experimental Workflow for Anastrozole Synthesis
Caption: Multi-step synthesis of Anastrozole.
Detailed Experimental Protocol: Synthesis of Anastrozole
Step 1: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile
-
React 3,5-bis(bromomethyl)toluene with potassium cyanide in a suitable solvent like dichloromethane, often in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB).[4]
Step 2: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene
-
Dissolve 2,2'-(5-methyl-1,3-phenylene)diacetonitrile in an anhydrous solvent like DMF.
-
Add a strong base such as sodium hydride, followed by the addition of methyl iodide.[3]
Step 3: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide
-
Brominate the methyl group of 3,5-bis(2-cyanoprop-2-yl)toluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent.[3]
Step 4: Synthesis of Anastrozole
-
To a stirred mixture of 1,2,4-triazole (1.05 eq), potassium carbonate (1.3 eq), and a phase-transfer catalyst like PEG 600 (0.05 eq) in toluene (B28343) at 40-45 °C, add a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (1.0 eq) in toluene.[5]
-
Stir the mixture for approximately 3 hours at this temperature.[5]
-
After completion, filter the reaction mixture.
-
Wash the filtrate with water to remove inorganic salts.
-
The organic layer containing Anastrozole is then dried, concentrated, and purified by crystallization from a solvent system like ethyl acetate and diisopropyl ether to yield high-purity Anastrozole.[5]
Quantitative Data: Aromatase Inhibitors
| Compound | Target | Activity Metric | Value | Cell Line/System | Reference |
| Letrozole | Aromatase | % Inhibition (in vivo) | >99.1% | Postmenopausal Patients | [6] |
| Aromatase | IC50 | 50-100 nM | MCF-7aro cells | [7] | |
| Anastrozole | Aromatase | % Inhibition (in vivo) | 97.3% | Postmenopausal Patients | [8] |
| Aromatase | IC50 | >500 nM | MCF-7aro cells | [7] |
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP, particularly in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), leads to synthetic lethality and tumor cell death. Benzonitrile-containing scaffolds are features of several potent PARP inhibitors.
General Synthetic Approach
While a direct, multi-step synthesis from this compound for a specific clinical PARP inhibitor is not as commonly cited as for aromatase inhibitors, the 4-cyanobenzyl moiety is a key component in the structure of some inhibitors. The synthesis of such inhibitors often involves the coupling of a 4-cyanobenzyl derivative (which can be prepared from this compound) with a core heterocyclic structure. For instance, a 4-cyanobenzyl bromide can be used to alkylate a nitrogen-containing heterocycle.
Experimental Workflow for a Generic PARP Inhibitor
Caption: General workflow for synthesizing a PARP inhibitor with a cyanobenzyl moiety.
Detailed Experimental Protocol: General N-Alkylation for PARP Inhibitor Synthesis
-
Dissolve the heterocyclic core (e.g., a phthalazinone derivative) (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate or cesium carbonate (1.5-2.0 eq), to the solution.
-
Add 4-(bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final PARP inhibitor.
Quantitative Data: PARP Inhibitors
| Compound | Target | Activity Metric | Value (nM) | Reference |
| Olaparib | PARP1 | IC50 | 5 | [9] |
| PARP2 | IC50 | 1 | [9] | |
| Rucaparib | PARP1 | IC50 | 1.4 | Data from ChEMBL |
| Niraparib | PARP1 | IC50 | 3.8 | Data from ChEMBL |
| PARP2 | IC50 | 2.1 | Data from ChEMBL | |
| Talazoparib | PARP1 | IC50 | 0.57 | Data from ChEMBL |
| PARP2 | IC50 | 0.3 | Data from ChEMBL | |
| Compound 23 (Phthalazinone derivative) | PARP1 | IC50 | 3.24 | [9] |
Synthesis of KRAS G12C Inhibitors
The KRAS protein is a key signaling molecule, and the G12C mutation is a common oncogenic driver. Covalent inhibitors that specifically target the mutant cysteine residue have emerged as a groundbreaking therapy. The benzonitrile (B105546) moiety is present in the chemical structure of some KRAS G12C inhibitors, where it can contribute to binding affinity and overall molecular properties.
The synthesis of these complex molecules is often lengthy and involves the construction of a core scaffold to which various functional groups, including a cyanophenyl group, are attached. The role of a this compound derivative would be as a building block for introducing the cyanophenyl moiety.
Quantitative Data: KRAS G12C Inhibitors
Direct IC50 values for KRAS G12C inhibitors are less commonly reported in the same manner as for enzyme inhibitors due to their covalent mechanism of action. Efficacy is often measured by target engagement, pathway inhibition, and cellular anti-proliferative effects.
| Compound | Target | Activity Metric | Value | Cell Line/System | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability IC50 | Varies by cell line | Various NSCLC cell lines | [10] |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability IC50 | Varies by cell line | Various cancer cell lines | [11] |
| Divarasib (GDC-6036) | KRAS G12C | Relative Potency | 5-20x higher than Sotorasib | Preclinical models |
Signaling Pathway Diagrams
Aromatase Inhibition Signaling Pathway
Caption: Mechanism of action of aromatase inhibitors.
PARP Inhibition and Synthetic Lethality Pathway
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.
KRAS G12C Signaling Pathway and Inhibition
Caption: Inhibition of the KRAS G12C signaling pathway.
References
- 1. EP2212301A1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 9. The KRAS-G12C inhibitor: activity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor (BeiGene) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Application of 4-(Hydroxymethyl)benzonitrile in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4-(hydroxymethyl)benzonitrile as a valuable building block in medicinal chemistry. The unique bifunctional nature of this compound, featuring both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety on a stable phenyl ring, makes it a versatile starting material for the synthesis of complex molecular architectures with therapeutic potential.
Introduction: The Versatility of a Simple Scaffold
This compound is a commercially available organic compound that serves as a key intermediate in the synthesis of various pharmaceutically active molecules. The benzonitrile (B105546) group is a common pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or contribute to favorable pharmacokinetic properties.[1][2] The hydroxymethyl group provides a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.
The primary and most well-documented application of a derivative of this compound in medicinal chemistry is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093).
Application in the Synthesis of Citalopram
A key intermediate derived from this compound, namely 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile , is a direct precursor to the antidepressant drug citalopram. Citalopram functions by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin, which is crucial for mood regulation.[3][4]
Biological Activity of Citalopram and its Active Enantiomer, Escitalopram (B1671245)
The therapeutic activity of citalopram resides in its S-enantiomer, escitalopram, which exhibits high affinity and selectivity for the serotonin transporter.[5] The following table summarizes the binding affinities (Ki) of escitalopram for various neurotransmitter transporters and receptors, highlighting its selectivity for SERT.
| Target | Binding Affinity (Ki, nM) |
| Serotonin Transporter (SERT) | 0.8-1.1 [5] |
| Norepinephrine Transporter (NET) | 7,800[5] |
| Dopamine Transporter (DAT) | 27,400[5] |
| 5-HT1A Receptor | >1,000[5] |
| 5-HT2A Receptor | >1,000[5] |
| Histamine H1 Receptor | 2,000[5] |
| Muscarinic Acetylcholine Receptor (mACh) | 1,240[5] |
| Table 1: Binding profile of Escitalopram, demonstrating its high selectivity for the serotonin transporter. |
Signaling Pathway: Mechanism of Action of Citalopram
Citalopram's therapeutic effect is achieved through the inhibition of serotonin reuptake in the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[3][6]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of key intermediates starting from this compound.
Protocol 1: Synthesis of 4-(Chloromethyl)benzonitrile
A common synthetic transformation of this compound is its conversion to the corresponding benzylic chloride, a more reactive intermediate for nucleophilic substitution reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)benzonitrile. The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Plausible Synthesis of 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
This protocol outlines a plausible multi-step synthesis of the key citalopram intermediate, adapted from general principles described in the patent literature. This process starts with the functionalization of a derivative of this compound.
Step 2a: Synthesis of a Suitable Electrophile (e.g., 3-Formyl-4-cyanobenzyl pivalate)
This step involves the protection of the hydroxymethyl group and oxidation to an aldehyde, which is necessary for the subsequent Grignard reaction.
Step 2b: Grignard Reaction and Deprotection
Materials:
-
3-Formyl-4-cyanobenzyl pivalate (B1233124) (from Step 2a)
-
4-Fluorophenylmagnesium bromide (Grignard reagent)
-
3-(Dimethylamino)propylmagnesium chloride (Grignard reagent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Lithium aluminum hydride (for deprotection)
Procedure:
-
Dissolve 3-formyl-4-cyanobenzyl pivalate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 4-fluorophenylmagnesium bromide in THF dropwise. Stir for 1-2 hours at -78 °C.
-
In a separate flask, prepare the 3-(dimethylamino)propylmagnesium chloride Grignard reagent.
-
Slowly add the second Grignard reagent to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate (with the pivalate protecting group) is then deprotected using a suitable reducing agent like lithium aluminum hydride in THF to afford the final diol product.
-
The crude product is purified by column chromatography to yield 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile .
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the widely-used antidepressant citalopram highlights its importance in the pharmaceutical industry. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals interested in utilizing this scaffold for the discovery and development of novel therapeutic agents. Further exploration of the reactivity of both the hydroxymethyl and nitrile functionalities could lead to the synthesis of a diverse range of bioactive molecules targeting various disease areas.
References
- 1. nbinno.com [nbinno.com]
- 2. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 4. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
- 5. Escitalopram - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
Protocol for the oxidation of 4-(hydroxymethyl)benzonitrile to 4-cyanobenzaldehyde
Application Notes: Selective Oxidation of 4-(Hydroxymethyl)benzonitrile
Abstract
This document provides detailed application notes and experimental protocols for the selective oxidation of this compound to 4-cyanobenzaldehyde (B52832), a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols outlined herein are tailored for researchers, scientists, and professionals in drug development and organic synthesis. We present and compare several common and effective oxidation methods, including protocols based on manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation. Quantitative data is summarized for easy comparison, and detailed, step-by-step methodologies are provided for each technique.
Introduction
The conversion of primary alcohols to aldehydes is a cornerstone of organic synthesis. 4-Cyanobenzaldehyde is a valuable building block, and its synthesis from this compound requires a selective oxidation method that avoids over-oxidation to the corresponding carboxylic acid.[1] The benzylic position of this compound makes it particularly amenable to oxidation, but the choice of reagent is crucial for achieving high yield and purity.[2] This note explores three reliable methods suitable for laboratory-scale synthesis, providing robust protocols that can be adapted for various research and development applications.
Overview of Oxidation Methodologies
Several reagents can effectively oxidize primary alcohols to aldehydes.[3] The choice of method often depends on factors such as substrate sensitivity, scale, desired purity, and safety considerations.
-
Manganese Dioxide (MnO₂): A mild and highly selective solid-phase oxidant, particularly effective for allylic and benzylic alcohols.[4][5] The reaction is heterogeneous, and its reactivity is dependent on the activation method of the MnO₂.[2][6]
-
Pyridinium Chlorochromate (PCC): A widely used chromium(VI) reagent that provides clean and efficient oxidation of primary alcohols to aldehydes with minimal over-oxidation, provided the reaction is conducted in a non-aqueous solvent.[7][8][9]
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[10][11] It is known for its mild conditions, broad functional group tolerance, and avoidance of heavy metal waste, though it produces malodorous dimethyl sulfide (B99878) as a byproduct.[11][12]
Comparative Data of Oxidation Protocols
The following table summarizes the key parameters and typical outcomes for the described oxidation methods for benzylic alcohols.
| Method | Primary Reagents | Typical Solvent | Temperature | Reaction Time | Typical Yield | Key Considerations |
| MnO₂ Oxidation | Activated Manganese Dioxide (MnO₂) | Dichloromethane (B109758) (DCM), Chloroform | Room Temp. to 60 °C | 1-24 hours | 85-95% | Heterogeneous reaction; MnO₂ must be activated; simple filtration work-up.[4][6] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2-4 hours | 80-90% | Reagent is a toxic chromium salt; reaction is sensitive to water.[8][13][14] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1-2 hours | 90-98% | Requires cryogenic temperatures; produces volatile, odorous byproducts.[11][12] |
Chemical Transformation and Workflow
The oxidation of this compound to 4-cyanobenzaldehyde is a direct conversion of a primary alcohol to an aldehyde.
Caption: Chemical transformation from alcohol to aldehyde.
The general experimental procedure for these oxidation reactions follows a standard workflow from reaction setup to final product characterization.
Caption: General experimental workflow for oxidation.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
This protocol is adapted from general procedures for the oxidation of benzylic alcohols.[4][6]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂, ~10 equivalents by weight)
-
Dichloromethane (DCM), anhydrous
-
Celite® or diatomaceous earth
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
To a solution of this compound (1.0 g, 7.51 mmol) in dichloromethane (100 mL), add activated manganese dioxide (10.0 g, ~115 mmol).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other manganese salts.[6]
-
Wash the filter cake thoroughly with several portions of dichloromethane.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyanobenzaldehyde.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is a standard procedure for the selective oxidation of primary alcohols.[7][13]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC, 1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Suspend pyridinium chlorochromate (PCC) (2.43 g, 11.27 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask. Adding an inert solid like Celite® or powdered molecular sieves can simplify work-up by preventing the formation of a tar-like residue.[8][14]
-
To this suspension, add a solution of this compound (1.0 g, 7.51 mmol) in anhydrous dichloromethane (20 mL) in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and stir for an additional 15 minutes.
-
Filter the mixture through a short plug of silica gel, washing the plug thoroughly with diethyl ether to elute all the product. The dark chromium byproducts will be retained on the silica.
-
Concentrate the filtrate under reduced pressure to afford the 4-cyanobenzaldehyde product.
Protocol 3: Swern Oxidation
This protocol follows the general principles of Swern oxidations, which must be performed at low temperatures.[11][15]
Materials:
-
Dimethyl sulfoxide (DMSO, 2.2 equivalents)
-
Oxalyl chloride (1.1 equivalents)
-
This compound
-
Triethylamine (TEA, 5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL) and cool to -78 °C.
-
Slowly add oxalyl chloride (0.72 mL, 8.26 mmol) to the cold DCM, followed by the dropwise addition of a solution of DMSO (1.18 mL, 16.52 mmol) in DCM (10 mL), keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 g, 7.51 mmol) in DCM (15 mL) dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.23 mL, 37.55 mmol) dropwise, which may cause the mixture to become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary. Note that all operations involving the volatile byproducts should be performed in an efficient fume hood.[11]
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. nanotrun.com [nanotrun.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. Manganese(IV) oxide [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for the Esterification of 4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzonitrile is a valuable bifunctional molecule incorporating both a reactive hydroxymethyl group and a cyano moiety. The ability to selectively esterify the hydroxyl group opens up a wide range of synthetic possibilities, making it a key building block in medicinal chemistry and materials science. The resulting 4-cyanobenzyl esters are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The cyano group can serve as a precursor for other functionalities or as a key pharmacophore, while the ester linkage can be designed for controlled release in prodrug strategies.
These application notes provide an overview of common and effective methods for the esterification of this compound, complete with detailed protocols, comparative data, and visual guides to assist researchers in selecting the optimal synthetic route for their specific needs.
Applications in Drug Development
The esterification of this compound is a critical step in the synthesis of a variety of biologically active compounds. The resulting 4-cyanobenzyl esters can function as:
-
Prodrugs: The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug molecule in a controlled manner. This can improve the drug's bioavailability, reduce side effects, and prolong its therapeutic effect.
-
Key Intermediates: The 4-cyanobenzyl group can serve as a protecting group for carboxylic acids during multi-step syntheses. Furthermore, the cyano group can be transformed into other functional groups, such as amines or carboxylic acids, to generate diverse molecular scaffolds for drug discovery.
-
Bioactive Molecules: The 4-cyanobenzyl ester moiety itself can contribute to the biological activity of a molecule, for instance, by participating in key binding interactions with biological targets.
Data Presentation: Comparative Analysis of Esterification Methods
The selection of an appropriate esterification method depends on several factors, including the nature of the carboxylic acid, the desired scale of the reaction, and the presence of other functional groups in the molecule. The following table summarizes the key parameters of four common esterification methods for this compound.
| Method | Carboxylic Acid Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Steglich Esterification | Wide range, including sterically hindered acids | DCC or EDC, DMAP (catalytic) | Dichloromethane (DCM) or Acetonitrile | 0 to Room Temperature | 2 - 12 | 70 - 95 | Mild conditions, suitable for sensitive substrates.[1][2] |
| Acyl Chloride Method | Activated carboxylic acids (acyl chlorides) | Pyridine (B92270) or Triethylamine (B128534) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 | 80 - 98 | Fast and high-yielding for available acyl chlorides. Requires prior synthesis of the acyl chloride.[3] |
| Fischer Esterification | Simple aliphatic and aromatic acids | Strong acid catalyst (e.g., H₂SO₄) | Excess alcohol or inert solvent (e.g., Toluene) | Reflux | 10 - 24 | 60 - 90 | Economical for large-scale synthesis of simple esters.[4][5][6][7][8] |
| Enzymatic Esterification | Fatty acids, simple carboxylic acids | Immobilized Lipase (B570770) (e.g., Novozym 435) | Organic solvent (e.g., Hexane, Isooctane) | 30 - 60 | 24 - 72 | 50 - 96 | High selectivity, mild and environmentally friendly conditions.[9][10] |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with Benzoic Acid
This protocol describes a mild and efficient method for the synthesis of 4-cyanobenzyl benzoate (B1203000) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[11][12]
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and benzoic acid in anhydrous DCM.
-
Add DMAP to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 4-cyanobenzyl benzoate.
Protocol 2: Esterification of this compound with Acetyl Chloride
This protocol details the rapid and high-yielding synthesis of 4-cyanobenzyl acetate using acetyl chloride in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 3: Fischer Esterification of this compound with Acetic Acid
This protocol describes the classic acid-catalyzed esterification to produce 4-cyanobenzyl acetate.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (large excess, can act as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether or Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound and a large excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Protocol 4: Enzymatic Esterification of this compound with Hexanoic Acid
This protocol outlines a green and selective method for the synthesis of 4-cyanobenzyl hexanoate (B1226103) using an immobilized lipase.[10]
Materials:
-
This compound (1.0 eq)
-
Hexanoic Acid (1.5 eq)
-
Immobilized Lipase B from Candida antarctica (Novozym 435) (e.g., 10% w/w of substrates)
-
Anhydrous Hexane or Isooctane
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, dissolve this compound and hexanoic acid in anhydrous hexane.
-
Add the immobilized lipase to the reaction mixture. Optionally, add activated molecular sieves.
-
Incubate the mixture at 40-50 °C with shaking or stirring for 48-72 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon reaching the desired conversion, filter off the immobilized enzyme (which can be washed and reused).
-
Wash the filtrate with a dilute NaHCO₃ solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. A conversion of approximately 80% can be expected for the synthesis of 4-hydroxybenzyl hexanoate.[10]
Visualizations
Caption: Overview of common esterification pathways for this compound.
Caption: General experimental workflow for the synthesis and purification of 4-cyanobenzyl esters.
References
- 1. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Group Transformations of 4-(Hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key functional group transformations of 4-(hydroxymethyl)benzonitrile, a versatile bifunctional building block. The protocols detailed below are essential for the synthesis of a variety of derivatives with applications in medicinal chemistry and materials science.
Introduction
This compound possesses two key functional groups amenable to a wide range of chemical modifications: a primary alcohol (hydroxymethyl group) and a nitrile group. This dual reactivity allows for the selective transformation at either site, or the simultaneous modification of both, leading to a diverse array of chemical entities. Notably, derivatives of this compound are crucial intermediates in the synthesis of prominent pharmaceutical agents such as the aromatase inhibitor Letrozole (B1683767) and the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram (B1669093).
I. Transformations of the Hydroxymethyl Group
The primary alcohol functionality of this compound can undergo oxidation, conversion to alkyl halides, etherification, and esterification.
Oxidation to 4-Formylbenzonitrile
The oxidation of the hydroxymethyl group to an aldehyde yields 4-formylbenzonitrile, a key intermediate for various subsequent reactions, including the synthesis of imines, alkenes (via Wittig-type reactions), and other carbonyl derivatives.
Table 1: Oxidation of this compound
| Product Name | Reagents and Conditions | Typical Yield (%) | Reference |
| 4-Formylbenzonitrile | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (B109758) (DCM), Room Temperature, 2-4 h | 85-95 | General oxidation protocols |
| 4-Formylbenzonitrile | Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Room Temperature, 1-3 h | >90 | General oxidation protocols |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-formylbenzonitrile.
Conversion to 4-(Halomethyl)benzonitrile
The conversion of the hydroxymethyl group to a halomethyl group, such as 4-(chloromethyl)benzonitrile (B47464) or 4-(bromomethyl)benzonitrile, provides a reactive electrophile for nucleophilic substitution reactions. 4-(Bromomethyl)benzonitrile is a key intermediate in the synthesis of the aromatase inhibitor, Letrozole.
Table 2: Halogenation of this compound
| Product Name | Reagents and Conditions | Typical Yield (%) | Reference |
| 4-(Bromomethyl)benzonitrile | 48% HBr, Acetone (B3395972), Reflux, 6 h | 83 | [1] |
| 4-(Chloromethyl)benzonitrile | Thionyl chloride (SOCl₂), Pyridine (B92270) (cat.), Toluene, 70-80°C, 2-4 h | >90 | General chlorination protocols |
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile [1]
-
To a solution of this compound (114.5 g) in acetone (550 mL), add 48% hydrobromic acid (218 g).
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain a solid.
-
Add methanol (B129727) (600 mL) to the solid and heat to reflux to dissolve completely.
-
Cool the solution in an ice bath for 2 hours to induce crystallization.
-
Filter the solid, wash with cold methanol, and dry at 50°C to yield 4-(bromomethyl)benzonitrile (140 g, 83%).
Etherification
The hydroxymethyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol followed by reaction with an alkyl halide.
Table 3: Etherification of this compound
| Product Name | Reagents and Conditions | Typical Yield (%) | Reference |
| 4-(Methoxymethyl)benzonitrile | 1. NaH, THF; 2. CH₃I, Room Temperature, 12 h | High | [1][2] |
Experimental Protocol: Synthesis of 4-(Methoxymethyl)benzonitrile
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture to 0°C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-(methoxymethyl)benzonitrile.
Esterification
Esterification of the hydroxymethyl group can be achieved by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base.
Table 4: Esterification of this compound
| Product Name | Reagents and Conditions | Typical Yield (%) | Reference |
| 4-(Acetoxymethyl)benzonitrile | Acetic anhydride, Pyridine, Room Temperature, 4-6 h | High | General esterification protocols |
Experimental Protocol: Synthesis of 4-(Acetoxymethyl)benzonitrile
-
Dissolve this compound (1.0 eq) in pyridine (5 mL/g of substrate) at 0°C.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(acetoxymethyl)benzonitrile.
II. Transformations of the Nitrile Group
The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions.
Hydrolysis to 4-(Hydroxymethyl)benzoic Acid and 4-(Hydroxymethyl)benzamide
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
Table 5: Hydrolysis of this compound
| Product Name | Reagents and Conditions | Typical Yield (%) | Reference |
| 4-(Hydroxymethyl)benzoic Acid | NaOH (aq), Reflux, then H₃O⁺ | High | |
| 4-(Hydroxymethyl)benzoic Acid | H₂SO₄ (aq), Reflux | Moderate to High | |
| 4-(Hydroxymethyl)benzamide | H₂SO₄ (conc.), gentle warming | Moderate | General amide synthesis |
Experimental Protocol: Basic Hydrolysis to 4-(Hydroxymethyl)benzoic Acid
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled reaction mixture by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).
-
The product, 4-(hydroxymethyl)benzoic acid, will precipitate out of solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the purified product in a vacuum oven.
Reduction to 4-(Aminomethyl)benzyl Alcohol
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 6: Reduction of the Nitrile Group
| Product Name | Reagents and Conditions | Typical Yield (%) | Reference |
| 4-(Aminomethyl)benzyl Alcohol | 1. LiAlH₄, THF, Reflux; 2. H₂O | High | [3][4] |
Experimental Protocol: Synthesis of 4-(Aminomethyl)benzyl Alcohol [3][4]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 4-(aminomethyl)benzyl alcohol.
[3+2] Cycloaddition to Form a Tetrazole
The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Table 7: Cycloaddition Reaction of the Nitrile Group
| Product Name | Reagents and Conditions | Typical Yield (%) | Reference |
| 5-(4-(Hydroxymethyl)phenyl)-1H-tetrazole | Sodium azide, Zinc chloride, DMF, 120°C, 12 h | Good to High | [5] |
Experimental Protocol: Synthesis of 5-(4-(Hydroxymethyl)phenyl)-1H-tetrazole [5]
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq) and zinc chloride (ZnCl₂, 1.1 eq).
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into a solution of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization to yield the tetrazole derivative.
III. Applications in Drug Development
Derivatives of this compound are pivotal intermediates in the synthesis of several important drugs.
Synthesis of Letrozole
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. A key step in its synthesis involves the reaction of 4-(bromomethyl)benzonitrile with 1,2,4-triazole (B32235) to form 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, which is then further reacted with 4-fluorobenzonitrile.[6][7]
Synthesis of Citalopram
Citalopram is an antidepressant of the SSRI class. The 4-cyanobenzyl moiety is a key structural feature. While not directly synthesized from this compound in the primary routes, its derivatives are crucial for building the core structure. For instance, the synthesis can involve the reaction of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) with 3-(dimethylamino)propyl chloride.[8][9][10] The 5-carbonitrile group is often introduced via cyanation of a corresponding bromo-substituted precursor.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-(hydroxymethyl)benzonitrile in the Preparation of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
This document explores the potential application of a bifunctional linker, 4-(hydroxymethyl)benzonitrile, in the synthesis of novel MOFs. This linker is of particular interest due to its dual functionalities: a nitrile group that can potentially coordinate to metal centers or participate in post-synthetic modifications, and a hydroxymethyl group that can introduce hydrogen-bonding capabilities and serve as a point for further functionalization. While direct synthesis of MOFs using this compound as a primary building block is not yet widely documented, its constituent functional groups have been incorporated into MOF structures through various strategies. These notes provide a hypothetical framework for its use, drawing parallels from existing literature on related functionalized linkers.
Potential Advantages of this compound in MOF Synthesis
The incorporation of this compound into MOF structures could offer several advantages:
-
Enhanced Stability and Selectivity: The hydroxyl groups can participate in hydrogen bonding within the framework, potentially leading to increased structural stability and enhanced selectivity for certain guest molecules.[1]
-
Post-Synthetic Modification: The nitrile group can serve as a reactive site for post-synthetic modification, allowing for the introduction of other functional groups. For instance, it can undergo cycloaddition reactions to form tetrazoles, a common strategy in the synthesis of energetic MOFs.[2]
-
Tunable Properties: The presence of both a coordinating group (nitrile, albeit a weaker one than carboxylates) and a functional group (hydroxymethyl) allows for fine-tuning of the MOF's chemical and physical properties.
-
Drug Delivery Applications: The hydroxyl groups can improve the biocompatibility and hydrophilicity of MOFs, making them more suitable for drug delivery applications.[1]
Hypothetical Synthesis and Experimental Protocols
While a specific protocol for a MOF based solely on this compound is not established, a plausible synthetic route can be extrapolated from general solvothermal MOF synthesis methods.
Protocol 1: Direct Solvothermal Synthesis of a Hypothetical MOF
This protocol outlines a hypothetical solvothermal synthesis of a zinc-based MOF using this compound as a linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.2 mmol of this compound in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 100°C for 24 hours.
-
Cooling and Crystal Collection: After the reaction, allow the oven to cool to room temperature. Collect the resulting crystals by centrifugation or filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Activation: Activate the MOF by heating the crystals under vacuum at 120°C for 12 hours to remove the guest solvent molecules.
Characterization:
The synthesized material should be characterized using the following techniques to confirm its structure, porosity, and thermal stability:
-
Powder X-ray Diffraction (PXRD) to determine the crystallinity and phase purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the coordination of the nitrile group and the presence of the hydroxymethyl group.
-
Thermogravimetric Analysis (TGA) to assess the thermal stability of the framework.
-
Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore size distribution.
Protocol 2: In-situ Ligand Transformation and MOF Synthesis
This protocol describes a hypothetical one-pot synthesis where a precursor is transformed into a functionalized linker in situ during the MOF synthesis, a strategy that has been successfully employed for other systems.[3]
Materials:
-
A suitable metal salt (e.g., Copper(II) Nitrate Trihydrate)
-
A precursor molecule that can be converted to a nitrile-containing linker (e.g., a compound with a protected nitrile group or a group that can be transformed into a nitrile under solvothermal conditions)
-
A co-ligand with a hydroxymethyl group
-
Solvent (e.g., DMF/Ethanol mixture)
-
Modulator (e.g., acetic acid)
Procedure:
-
Reactant Mixture: Combine the metal salt, the precursor molecule, the hydroxymethyl-containing co-ligand, and the modulator in the chosen solvent system in a Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 48-72 hours).
-
Product Isolation and Purification: Follow the cooling, collection, washing, and activation steps as described in Protocol 1.
Data Presentation
Since no specific quantitative data for a MOF based on this compound is available, the following table presents expected or hypothetical data based on analogous MOF systems.
| Property | Expected Range/Value | Characterization Method |
| Crystallographic Data | ||
| Crystal System | Monoclinic or Orthorhombic | Single-Crystal X-ray Diffraction |
| Space Group | P2₁/c or similar | Single-Crystal X-ray Diffraction |
| Porosity | ||
| BET Surface Area | 500 - 1500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.3 - 0.8 cm³/g | Nitrogen Adsorption |
| Pore Size | 5 - 15 Å | Nitrogen Adsorption |
| Thermal Stability | ||
| Decomposition Temperature | > 300 °C | TGA |
| Functional Group Analysis | ||
| C≡N Stretch (Coordinated) | ~2230-2250 cm⁻¹ | FTIR |
| O-H Stretch | ~3200-3500 cm⁻¹ (broad) | FTIR |
Visualization of Workflows and Pathways
Caption: Hypothetical workflow for the solvothermal synthesis of a MOF using this compound.
Caption: Logical pathway for the post-synthetic modification of a hypothetical MOF containing this compound.
Conclusion and Future Perspectives
The use of this compound as a linker in MOF synthesis presents an intriguing avenue for the development of new functional materials. While direct experimental evidence is currently limited, the known chemistry of its constituent functional groups within MOFs suggests significant potential. The nitrile group offers a handle for post-synthetic modification, while the hydroxymethyl group can enhance stability and provide sites for hydrogen bonding. Future research should focus on the systematic exploration of reaction conditions to successfully incorporate this linker into stable, porous frameworks. The resulting materials could find applications in areas such as selective gas adsorption, heterogeneous catalysis, and as platforms for drug delivery, warranting further investigation by researchers in materials science and drug development.
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. In situ synthesized 3D metal-organic frameworks (MOFs) constructed from transition metal cations and tetrazole derivatives: a family of insensitive energetic materials. | Semantic Scholar [semanticscholar.org]
- 3. Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of p-((vinyloxy)methyl)benzonitrile using 4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of p-((vinyloxy)methyl)benzonitrile from 4-(hydroxymethyl)benzonitrile. The described method utilizes a vinylation reaction, offering a straightforward approach to obtaining the desired vinyl ether. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization details to guide researchers in the successful synthesis and verification of the target compound.
Introduction
p-((vinyloxy)methyl)benzonitrile is a valuable monomer in polymer chemistry and a potential building block in the synthesis of various organic molecules. Its structure combines a reactive vinyl ether group with a benzonitrile (B105546) moiety, making it a versatile intermediate for further functionalization. This protocol outlines a laboratory-scale synthesis of p-((vinyloxy)methyl)benzonitrile via the vinylation of this compound. The reaction involves the generation of acetylene (B1199291) in situ from calcium carbide in the presence of a strong base.
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the synthesis of p-((vinyloxy)methyl)benzonitrile.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Calcium Carbide (CaC2), Potassium Hydroxide (B78521) (KOH) |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Reaction Temperature | 130 °C |
| Reaction Time | 3 - 5 hours |
| Product Yield | High (specific yield depends on scale and purification) |
| Molar Ratio (approximate) | This compound : CaC2 : KOH = 1 : 2 : 1.25 |
Experimental Protocol
Materials:
-
This compound
-
Calcium carbide (CaC2), granulated
-
Potassium hydroxide (KOH), pellets
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Reaction tube with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium hydroxide (1.25 mmol, 69 mg), and calcium carbide (2.0 mmol, 128 mg).
-
Solvent Addition: To the reaction tube, add anhydrous dimethyl sulfoxide (1.5 mL) and deionized water (4.0 mmol, 72 µL).
-
Reaction: Immediately seal the reaction tube tightly with the screw cap and place it in a preheated oil bath or heating mantle set to 130 °C. Stir the reaction mixture vigorously for 3-5 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add 3 mL of hexane to the reaction tube, and vortex or stir vigorously. Separate the hexane layer. Repeat the extraction with hexane (6 x 3 mL) to ensure complete recovery of the product.
-
Purification: Combine the hexane extracts and wash them with deionized water (3 x 5 mL) to remove any remaining DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and concentrate the hexane solution under reduced pressure using a rotary evaporator to obtain the crude p-((vinyloxy)methyl)benzonitrile.
-
Further Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Characterization:
The structure of the synthesized p-((vinyloxy)methyl)benzonitrile can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.55 (dd, J = 14.4, 6.8 Hz, 1H, -O-CH=CH₂)
-
δ 4.80 (s, 2H, -CH₂-O-)
-
δ 4.30 (dd, J = 14.4, 2.0 Hz, 1H, -O-CH=CH₂ cis)
-
δ 4.10 (dd, J = 6.8, 2.0 Hz, 1H, -O-CH=CH₂ trans)
-
-
FTIR (KBr, cm⁻¹):
-
~3080 (C-H stretch, vinyl)
-
~2230 (C≡N stretch, nitrile)
-
~1640 (C=C stretch, vinyl)
-
~1200 (C-O-C stretch, ether)
-
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(hydroxymethyl)benzonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the reduction of 4-cyanobenzaldehyde (B52832) or 4-cyanobenzoic acid, and the hydrolysis of 4-(bromomethyl)benzonitrile. Other reported methods involve hydrosilylation and synthesis from 4-(aminomethyl)benzyl alcohol or 4-bromobenzenemethanol.[1][2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For example, the reduction of 4-cyanobenzoic acid using a borane-tetrahydrofuran (B86392) complex can achieve yields as high as 95%.[1] The reduction of 4-cyanobenzaldehyde with sodium borohydride (B1222165) can also provide high yields. A palladium-catalyzed cyanation of 4-bromobenzenemethanol has been reported to yield up to 98%.[3]
Q3: What are the key safety precautions to consider during the synthesis?
A3: this compound and many of the reagents used in its synthesis are hazardous. It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specifically, this compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Reagents like sodium borohydride and borane (B79455) complexes are flammable and react with water, while brominated starting materials can be lachrymatory and corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Route 1: Reduction of 4-Cyanobenzaldehyde using Sodium Borohydride
Q4: My yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in the sodium borohydride reduction of 4-cyanobenzaldehyde can stem from several factors:
-
Reagent Quality: Ensure the sodium borohydride is fresh and has not been degraded by moisture. Use anhydrous solvents to prevent the quenching of the reducing agent.
-
Reaction Temperature: The reaction is exothermic. Adding the sodium borohydride too quickly can lead to an uncontrolled temperature increase, promoting side reactions. Maintain a low temperature (e.g., 0-5 °C) during the addition of sodium borohydride.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature after the initial addition or an extended reaction time may be necessary.
-
Work-up Procedure: During the acidic work-up, ensure the pH is carefully adjusted to neutralize any remaining borohydride and to protonate the intermediate alkoxide. Improper pH can lead to product loss.
Q5: I am observing significant side products in my final product. What are they and how can I minimize their formation?
A5: Common side products in this reduction include:
-
Unreacted Starting Material: This indicates an incomplete reaction. See the suggestions in Q4 for improving reaction completion.
-
Over-reduction to 4-methylbenzonitrile: While less common with the milder sodium borohydride, over-reduction of the benzyl (B1604629) alcohol can occur under harsh conditions. Using a stoichiometric amount of the reducing agent and maintaining a low temperature can minimize this.
-
Hydrolysis of the Nitrile Group: If the work-up or reaction conditions are too acidic or basic, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. A carefully controlled work-up is crucial.
Q6: The reaction is highly exothermic and difficult to control. What can I do?
A6: To manage the exotherm, add the sodium borohydride portion-wise or as a solution in a suitable solvent at a slow, controlled rate. Vigorous stirring and an efficient cooling bath (e.g., an ice-salt bath) are essential to dissipate the heat generated.
Experimental Protocols & Data
Comparison of Synthesis Methods
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Cyanobenzoic acid | Boron trifluoride diethyl etherate, Borane-THF complex | Tetrahydrofuran (B95107) | Room Temperature | 2 hours | 95 | [1] |
| 4-Bromobenzenemethanol | Zinc(II) cyanide, Palladium catalyst | Tetrahydrofuran/Water | 20 | 18 hours | 98 | [3] |
| 4-Bromo-3-formylbenzonitrile (B1291470) | Sodium borohydride | Methanol (B129727) | 0 | 30 minutes | 90 | [4] |
| 4-Methylbenzonitrile (to 4-(bromomethyl)benzonitrile) | N-Bromosuccinimide, AIBN | Carbon tetrachloride | Reflux | 8 hours | 90 | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Cyanobenzoic Acid [1]
-
To a solution of 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in tetrahydrofuran (10 mL), slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol).
-
Add borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise to the reaction mixture at room temperature. No significant exotherm should be observed.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Dissolve the obtained residue in ethyl acetate (B1210297) (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under vacuum to afford this compound as a white solid (0.900 g, 95% yield).
Protocol 2: Synthesis via Reduction of 4-Bromo-3-formylbenzonitrile [4]
-
Dissolve 4-bromo-3-formylbenzonitrile (1 g, 0.0047 mol) in methanol (10 mL) and cool to 0 °C.
-
Add sodium borohydride (0.18 g, 0.0047 mol) in portions to the solution, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Concentrate the mixture under vacuum to remove the methanol.
-
Dissolve the resulting mass in ethyl acetate, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
Protocol 3: Synthesis of 4-(Bromomethyl)benzonitrile (Precursor for Hydrolysis) [5]
-
Dissolve 4-methylbenzonitrile (1 g, 8.32 mmol) in dry carbon tetrachloride (30 mL).
-
Add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.
-
Reflux the reaction mixture for 8 hours.
-
Cool the reaction mixture and filter.
-
Concentrate the solution under reduced pressure and allow it to recrystallize overnight.
-
Filter and dry the product to yield 4-(bromomethyl)benzonitrile (90% yield).
Visualizations
References
Common impurities in 4-(Hydroxymethyl)benzonitrile and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound can be categorized into three main types:
-
Residual Starting Materials: Depending on the synthetic route, these can include 4-cyanobenzaldehyde (B52832) or 4-cyanobenzoic acid.[1]
-
Synthesis Byproducts: These are impurities formed during the synthesis process. An example is the formation of a di-substituted byproduct, 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile, in a related synthesis, suggesting the possibility of analogous byproducts.[2]
-
Degradation Products:
-
Oxidation Product: The hydroxymethyl group can be oxidized to an aldehyde, forming 4-cyanobenzaldehyde.[3]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 4-(hydroxymethyl)benzamide (B1593844) and subsequently 4-cyanobenzoic acid.
-
Q2: My this compound appears discolored (yellowish). What is the likely cause?
A2: A yellowish discoloration is often indicative of the presence of oxidized impurities, most commonly 4-cyanobenzaldehyde. This can occur over time due to exposure to air (oxygen). To minimize this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Q3: I am observing a new peak in the HPLC analysis of my this compound sample that I've had in solution for a while. What could this be?
A3: The appearance of a new, more polar peak in an HPLC chromatogram of an aged solution of this compound is likely due to the hydrolysis of the nitrile group. This can result in the formation of 4-(hydroxymethyl)benzamide or 4-cyanobenzoic acid, particularly if the solvent is protic (e.g., contains water or methanol) or has a non-neutral pH. It is advisable to prepare solutions fresh for use.
Troubleshooting Guides
Problem: Poor or Inconsistent Results in Reactions
If you are experiencing low yields, unexpected side products, or general irreproducibility in reactions using this compound, the purity of the starting material could be a significant factor.
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your this compound batch using a suitable analytical technique such as HPLC, TLC, or NMR.
-
Identify Impurities: Compare the analytical data to known potential impurities (see FAQ Q1).
-
Purify the Material: If impurities are detected, purify the compound using one of the methods outlined below.
Problem: Difficulty in Purifying this compound
Challenges in purification can often be overcome by selecting the appropriate technique and optimizing the conditions.
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying solid compounds based on differences in solubility.[4][5]
Recommended Solvent Systems:
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature. For a polar compound like this compound, suitable solvent systems include:
-
Single Solvent System: Toluene, Isopropyl Alcohol, or Water.
-
Two-Solvent System: Dichloromethane (B109758)/Hexane (B92381) or Ethyl Acetate (B1210297)/Hexane.[6]
Experimental Protocol (Two-Solvent System: Dichloromethane/Hexane):
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm dichloromethane in an Erlenmeyer flask with stirring.[5]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.[4]
-
Inducing Crystallization: While stirring the warm solution, slowly add hexane dropwise until the solution becomes persistently cloudy. If excess precipitate forms, add a few drops of dichloromethane to redissolve it and achieve a saturated solution.[5][7]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.[4][5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified product under vacuum.
Expected Purity Improvement:
| Purification Method | Initial Purity | Purity After Purification |
| Recrystallization | ~95% | >99% |
Note: The actual purity improvement will depend on the nature and amount of impurities present in the starting material.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) first. A good starting point for the mobile phase is a 7:3 to 1:1 mixture of Hexane:Ethyl Acetate.
-
Column Packing: The silica gel can be packed as a slurry in the mobile phase (wet packing) to ensure a uniform column bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading).[8]
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Expected Purity Improvement:
| Purification Method | Initial Purity | Purity After Purification |
| Column Chromatography | ~90-95% | >99.5% |
Note: The actual purity improvement will depend on the optimization of the mobile phase and the loading amount.
Visual Guides
References
- 1. This compound | 874-89-5 [chemicalbook.com]
- 2. WO2004080988A1 - Process for the preparation of a cyano-isobenzofuran - Google Patents [patents.google.com]
- 3. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purifying 4-(hydroxymethyl)benzonitrile by Recrystallization
Welcome to the technical support center for the purification of 4-(hydroxymethyl)benzonitrile. This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallizing this compound, including a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying this compound using a mixed solvent system of ethyl acetate (B1210297) and n-heptane. This method is effective for removing non-polar and some polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
n-Heptane (reagent grade)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
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Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a stemless funnel and fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper to remove the insoluble materials.
-
Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once cooled, slowly add n-heptane dropwise while stirring until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached. If excessive precipitation occurs, add a few drops of warm ethyl acetate to redissolve the solid.
-
Cooling and Crystal Formation: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the crystallization process.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a white to off-white crystalline solid.
Data Presentation
The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the solubility characteristics of this compound in various common laboratory solvents.
| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | Insoluble[1] | Insoluble | Unsuitable as a single solvent. |
| Ethanol | Soluble | Very Soluble | Potentially suitable, but high solubility at room temperature may lead to low recovery. A mixed system with an anti-solvent could be effective. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Good primary solvent for a mixed-solvent system. |
| Toluene | Sparingly Soluble | Soluble | Potentially suitable, especially for removing more polar impurities. |
| n-Heptane / Hexane | Insoluble | Sparingly Soluble | Excellent as an anti-solvent in a mixed-solvent system. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: The compound "oils out" instead of forming crystals. What should I do?
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the impure compound (the melting point of pure this compound is 39-43°C). The presence of impurities can also lower the melting point.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional ethyl acetate to the solution. This will lower the saturation temperature.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature.
-
If the problem persists, consider using a solvent with a lower boiling point.
-
Q2: No crystals form after cooling the solution, even in an ice bath. What is the problem?
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Reheat the solution and evaporate some of the solvent to reduce the total volume. Allow it to cool again.
-
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
-
Q3: The recovery yield of the purified crystals is very low. Why did this happen?
-
Possible Cause 1: Too much solvent was used during the dissolution step, causing a significant amount of the product to remain in the mother liquor.
-
Solution: In future experiments, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Possible Cause 2: The crystals were washed with too much cold solvent, or the solvent was not sufficiently cold.
-
Solution: Use a minimal amount of ice-cold n-heptane for washing the crystals on the filter paper.
-
-
Possible Cause 3: Premature crystallization occurred during hot filtration, resulting in loss of product on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent a sudden drop in temperature.
-
Frequently Asked Questions (FAQs)
Q4: What is the expected appearance and melting point of pure this compound?
-
Pure this compound should be a white to off-white crystalline solid. The reported melting point is in the range of 39-43°C. A sharp melting point within this range is a good indicator of purity.
Q5: Can I use a single solvent for the recrystallization?
-
While a single solvent might work, it can be challenging to find one that has the ideal solubility profile (high solubility when hot, low solubility when cold). For this compound, a mixed solvent system like ethyl acetate/n-heptane generally provides better control over the crystallization process and often results in a higher purity product.
Q6: How can I remove colored impurities?
-
If your crude product is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q7: Is it necessary to use a magnetic stir bar?
-
Using a magnetic stir bar during the dissolution step ensures even heating and helps to dissolve the solid more efficiently. It can also be used to maintain gentle agitation during the initial stages of cooling and anti-solvent addition.
Experimental Workflow
Caption: Recrystallization workflow for this compound.
References
Side reactions to avoid during the synthesis of 4-(hydroxymethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield in the Reduction of 4-Cyanobenzaldehyde (B52832)
Q1: My reaction to reduce 4-cyanobenzaldehyde with sodium borohydride (B1222165) (NaBH₄) resulted in a low yield of this compound. What are the possible causes and how can I improve the yield?
A1: Low yields in this reduction can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of NaBH₄ (typically 1.5 to 2 equivalents) and that the reaction time is adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Cannizzaro Reaction: Since 4-cyanobenzaldehyde lacks α-hydrogens, it can undergo a base-induced disproportionation known as the Cannizzaro reaction, especially if the reaction is run under strongly basic conditions for an extended period.[1][2] This side reaction produces one molecule of this compound and one molecule of 4-carboxybenzonitrile from two molecules of the starting aldehyde, limiting the theoretical maximum yield of the desired alcohol to 50%.[1] To minimize this, maintain a neutral or slightly basic pH and avoid excessively long reaction times.
-
Work-up Losses: The product is water-soluble to some extent. During the aqueous work-up, ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to maximize the recovery of the product from the aqueous layer.
-
Sub-optimal Temperature: The reaction is typically run at a low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions. Running the reaction at elevated temperatures can lead to undesired byproducts.
Q2: I have a significant amount of a white precipitate that is insoluble in my extraction solvent. What could this be?
A2: This is likely 4-carboxybenzonitrile (or its salt), a byproduct of the Cannizzaro reaction.[3] Being a carboxylic acid, it will be deprotonated in a basic aqueous solution to form a carboxylate salt, which has low solubility in most organic solvents. You can confirm its identity by acidifying the aqueous layer to a low pH (e.g., pH 2-3) with an acid like HCl, which should cause the 4-carboxybenzonitrile to precipitate out.
Issue 2: Side Reactions During the Hydrolysis of 4-(Chloromethyl)benzonitrile (B47464)
Q3: I am synthesizing this compound by hydrolyzing 4-(chloromethyl)benzonitrile, but my final product is impure. What are the likely side products?
A3: The primary side reaction to consider is the formation of the ether byproduct, 4,4'-oxybis(methylene)dibenzonitrile . This occurs when the initially formed this compound (acting as a nucleophile) reacts with unreacted 4-(chloromethyl)benzonitrile.
To minimize the formation of this ether:
-
Use a large excess of the hydrolyzing agent (e.g., water or a dilute base).
-
Add the 4-(chloromethyl)benzonitrile slowly to the reaction mixture to maintain a low concentration of the starting material.
-
Ensure efficient stirring to promote the reaction with the hydrolyzing agent over the product alcohol.
Issue 3: General Purity and Purification Problems
Q4: My final product shows multiple spots on a TLC plate. How can I effectively purify this compound?
A4: this compound can be purified using standard techniques:
-
Recrystallization: This is an effective method for removing many impurities. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes.[4]
-
Column Chromatography: For more difficult separations, silica (B1680970) gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5]
To choose the best method, it is helpful to first identify the impurities by techniques like NMR or GC-MS.
Frequently Asked Questions (FAQs)
Q5: Which is the best method for synthesizing this compound in a laboratory setting?
A5: The choice of method often depends on the available starting materials and the desired scale.
-
Reduction of 4-cyanobenzaldehyde with NaBH₄: This is a very common and convenient method due to the mild reaction conditions and the ready availability of the starting materials.
-
Reduction of 4-cyanobenzoic acid with a borane (B79455) complex: This method can give very high yields (e.g., 95%) but requires the use of borane reagents, which need to be handled with care.[6]
-
Hydrolysis of 4-(chloromethyl)benzonitrile: This can also be an effective route, but care must be taken to control the formation of the ether byproduct.
Q6: Will sodium borohydride reduce the nitrile group in 4-cyanobenzaldehyde?
A6: No, under typical reaction conditions, sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde group to a primary alcohol without affecting the nitrile group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitrile.
Q7: Can I use a strong base like NaOH for the hydrolysis of 4-(chloromethyl)benzonitrile?
A7: While a base can be used to facilitate the hydrolysis, using a strong base at elevated temperatures can also lead to the hydrolysis of the nitrile group to a carboxylic acid. A milder base like sodium carbonate or bicarbonate, or simply using water at an elevated temperature, is often preferred to avoid this side reaction.
Data Presentation
The following tables summarize typical yields and common side products for the different synthetic routes.
Table 1: Synthesis via Reduction of 4-Cyanobenzaldehyde
| Parameter | Value | Notes |
| Typical Yield | 70-85% | Yield can be lower due to the Cannizzaro reaction. |
| Primary Side Product | 4-Carboxybenzonitrile | Formation is favored by strong basic conditions and long reaction times. |
| Other Potential Impurities | Unreacted 4-Cyanobenzaldehyde | Can be present if the reaction is incomplete. |
Table 2: Synthesis via Reduction of 4-Cyanobenzoic Acid
| Parameter | Value | Notes |
| Typical Yield | ~95%[6] | This method generally provides high yields. |
| Primary Side Product | Minimal | Over-reduction to 4-methylbenzonitrile is possible but less common with controlled conditions. |
| Other Potential Impurities | Unreacted 4-Cyanobenzoic Acid | Can be removed by a basic wash during work-up. |
Table 3: Synthesis via Hydrolysis of 4-(Chloromethyl)benzonitrile
| Parameter | Value | Notes |
| Typical Yield | 60-80% | Yield is dependent on minimizing ether formation. |
| Primary Side Product | 4,4'-Oxybis(methylene)dibenzonitrile | Formation is favored by high concentrations of the starting material. |
| Other Potential Impurities | Unreacted 4-(Chloromethyl)benzonitrile | Can be present if the reaction does not go to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Cyanobenzaldehyde via NaBH₄ Reduction
-
Dissolution: Dissolve 4-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from 4-Cyanobenzoic Acid via Borane Reduction [6]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Lewis Acid: Slowly add boron trifluoride diethyl etherate (1.0 eq) to the solution.
-
Addition of Reducing Agent: Add a solution of borane-tetrahydrofuran (B86392) complex (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under vacuum. Dissolve the residue in ethyl acetate (50 mL).
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reduction of 4-cyanobenzaldehyde.
Caption: Troubleshooting logic for low yield in the reduction of 4-cyanobenzaldehyde.
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 4-(hydroxymethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 4-(hydroxymethyl)benzonitrile to 4-(aminomethyl)benzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, categorized by the chosen reduction method.
Route 1: Catalytic Hydrogenation (e.g., using Raney® Nickel)
Observed Problem: Incomplete reaction with starting material remaining.
-
Potential Causes:
-
Insufficient catalyst loading.
-
Deactivated catalyst. Raney® Nickel can lose activity over time or due to impurities.
-
Inadequate hydrogen pressure or poor mixing, leading to inefficient gas-liquid transfer.
-
Low reaction temperature or insufficient reaction time.
-
-
Troubleshooting Steps:
-
Increase the weight percentage of the Raney® Nickel catalyst.
-
Use a fresh batch of high-activity Raney® Nickel.
-
Ensure vigorous stirring to maintain good suspension of the catalyst and enhance hydrogen uptake.
-
Increase the hydrogen pressure within the safe limits of the reaction vessel.
-
Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Observed Problem: Formation of secondary or tertiary amine byproducts.
-
Potential Causes:
-
The intermediate imine can react with the newly formed primary amine product. This is a common issue in nitrile hydrogenations.[1]
-
-
Troubleshooting Steps:
-
Add ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to the reaction mixture. This can help suppress the formation of secondary and tertiary amine byproducts.[1]
-
Optimize the reaction conditions to favor the formation of the primary amine, such as using a lower temperature or a more selective catalyst.
-
Observed Problem: Low yield after work-up.
-
Potential Causes:
-
The product, 4-(aminomethyl)benzyl alcohol, is polar and may have significant solubility in the aqueous phase during extraction.
-
-
Troubleshooting Steps:
Route 2: Metal Hydride Reduction (e.g., using LiAlH₄)
Observed Problem: Violent reaction or exotherm upon reagent addition.
-
Potential Causes:
-
Lithium aluminum hydride (LiAlH₄) reacts violently with protic solvents like water and alcohols.
-
The reaction is highly exothermic.
-
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents (e.g., dry THF or diethyl ether).
-
Add the LiAlH₄ portion-wise at a low temperature (e.g., 0 °C) with efficient stirring to control the reaction rate and dissipate heat.
-
Observed Problem: Difficult work-up and product isolation.
-
Potential Causes:
-
The quenching of excess LiAlH₄ can form gelatinous aluminum salts that are difficult to filter.
-
-
Troubleshooting Steps:
-
Employ a Fieser work-up: after the reaction is complete and cooled to 0 °C, cautiously and sequentially add water, 15% aqueous NaOH, and then more water. This procedure is designed to produce granular aluminum salts that are easier to filter.[2]
-
Route 3: Modified Borohydride (B1222165) Reduction (e.g., using NaBH₄/CoCl₂)
Observed Problem: No or very slow reaction.
-
Potential Causes:
-
Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles. The cobalt(II) chloride is a necessary co-reagent.[3]
-
Improper ratio of reagents.
-
-
Troubleshooting Steps:
-
Ensure that cobalt(II) chloride is present in the reaction mixture.
-
Use a stoichiometric excess of NaBH₄.
-
The reaction can be exothermic; ensure the temperature is appropriate for the reaction to proceed.
-
Observed Problem: Formation of a black precipitate.
-
Potential Causes:
-
The reaction of NaBH₄ with CoCl₂ forms cobalt boride, which appears as a black precipitate and is the active catalytic species. This is an expected observation.
-
-
Troubleshooting Steps:
-
No action is required; this is a normal part of the reaction. The precipitate is typically removed by filtration during the work-up.
-
Frequently Asked Questions (FAQs)
Q1: Which reduction method is most suitable for a sensitive substrate?
A1: For substrates with other reducible functional groups, a chemoselective method is crucial. The NaBH₄/CoCl₂ system is often milder than LiAlH₄ and can offer better chemoselectivity. Catalytic hydrogenation can also be selective, but may require more optimization to avoid side reactions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane (B109758)/methanol) and a visualization agent like ninhydrin, which is excellent for detecting primary amines. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative monitoring.
Q3: I'm having trouble purifying the final product, 4-(aminomethyl)benzyl alcohol. What are the best methods?
A3: Due to its polarity, 4-(aminomethyl)benzyl alcohol can be challenging to purify.[2]
-
Column Chromatography: Silica (B1680970) gel chromatography using a polar eluent system, such as a gradient of methanol (B129727) in dichloromethane or ethyl acetate, is a common method. Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%) to the eluent can help to reduce peak tailing on the silica gel.
-
Recrystallization: Recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, can be an effective final purification step.[2]
-
Acid-Base Extraction: The basicity of the amine allows for purification by acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the pure amine into an organic solvent.
Q4: What are the main safety precautions to consider with these reduction reactions?
A4:
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LiAlH₄: Is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Always handle it in an inert, dry atmosphere and use appropriate personal protective equipment (PPE).
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Raney® Nickel: Can be pyrophoric, especially when dry. It is typically stored and handled as a slurry in water or ethanol. Keep it wet and handle with care.[2]
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Catalytic Hydrogenation: Involves the use of flammable hydrogen gas under pressure. Ensure the reaction is carried out in a well-ventilated area with appropriate pressure-rated equipment.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Aromatic Nitriles
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | Raney® Ni / H₂ | Methanol/Ammonia | 25-100 | 2-24 | 70-95 |
| Metal Hydride Reduction | LiAlH₄ | THF or Et₂O | 0 to reflux | 1-12 | 80-95 |
| Modified Borohydride | NaBH₄ / CoCl₂ | THF/H₂O or Methanol | 0-25 | 0.5-4 | 85-95 |
Note: Yields are generalized for aromatic nitriles and may vary for this compound. Specific optimization is recommended.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
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Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound (1 eq.) in methanol containing aqueous ammonia (e.g., 10% v/v).
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Catalyst Addition: Carefully add a slurry of Raney® Nickel (approx. 10-20 wt%) to the solution.
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Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
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Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours, monitoring the reaction progress by TLC.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, ensuring the filter cake remains wet.
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Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
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Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2-3 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
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Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1 eq.) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then stir for 2-6 hours, or until the reaction is complete as monitored by TLC.
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Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).
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Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Reduction with Sodium Borohydride and Cobalt(II) Chloride (NaBH₄/CoCl₂)
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Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) and CoCl₂·6H₂O (0.1-0.2 eq.) in a 2:1 mixture of THF and water or in methanol.
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Reagent Addition: Cool the solution in an ice-water bath and add NaBH₄ (2-4 eq.) portion-wise with vigorous stirring. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.
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Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
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Work-up: Upon completion, add aqueous ammonia to the reaction mixture.
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Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Visualizations
References
Technical Support Center: Selective Oxidation of the Hydroxymethyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective oxidation of primary hydroxymethyl groups to aldehydes.
Frequently Asked Questions (FAQs)
Q1: My primary alcohol oxidation is resulting in a low yield of the desired aldehyde. What are the common causes and solutions?
A1: Low yields in primary alcohol oxidations can stem from several factors. A primary culprit is often incomplete reaction, which can be caused by inactive or degraded reagents, insufficient reaction time, or suboptimal temperature. Another possibility is the formation of side products due to the inherent reactivity of the starting material or product. Over-oxidation to the carboxylic acid is also a frequent issue, particularly with stronger oxidizing agents or the presence of water.
To troubleshoot, first, ensure the quality of your reagents. For instance, Dess-Martin Periodinane (DMP) can decompose upon storage, and the activating agents for Swern oxidations are moisture-sensitive. Verifying reagent activity is a crucial first step. Next, consider optimizing the reaction conditions. This may involve increasing the equivalents of the oxidant, extending the reaction time, or adjusting the temperature. For temperature-sensitive reactions like the Swern oxidation, maintaining cryogenic temperatures (typically -78 °C) is critical to prevent side reactions.
Finally, if over-oxidation is suspected, ensure anhydrous conditions, as the presence of water can facilitate the formation of a gem-diol intermediate that is readily oxidized to the carboxylic acid. The choice of a milder, more selective oxidizing agent may also be necessary.
Q2: I am observing the formation of a carboxylic acid byproduct. How can I prevent this over-oxidation?
A2: Over-oxidation of the initially formed aldehyde to a carboxylic acid is a common challenge. This is particularly prevalent with strong oxidizing agents like chromium(VI) reagents (e.g., Jones reagent) or potassium permanganate, especially in the presence of water.
To prevent this, consider the following strategies:
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Choice of Reagent: Employ milder oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation. Common choices include Dess-Martin Periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), and reagents used in the Swern oxidation.
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Anhydrous Conditions: The presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is then readily oxidized to the carboxylic acid. Therefore, conducting the reaction under strictly anhydrous conditions is crucial. This involves using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: Carefully control the reaction temperature. For some oxidations, lower temperatures can help to minimize over-oxidation. Also, avoid excessively long reaction times once the starting material has been consumed.
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Work-up: Quench the reaction promptly upon completion to prevent further oxidation during the work-up procedure.
Q3: How do I choose the right oxidizing agent for my specific substrate?
A3: The selection of an appropriate oxidizing agent depends on several factors, including the functional groups present in your substrate, the desired scale of the reaction, and practical considerations such as toxicity and ease of work-up.
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For acid-sensitive substrates: The Swern oxidation is a good choice as it is performed under mildly basic conditions. The Dess-Martin oxidation is also conducted under neutral pH.
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For substrates with multiple hydroxyl groups (polyols): Achieving chemoselectivity can be challenging. The steric hindrance around the hydroxymethyl groups can influence the reaction rate, often favoring the oxidation of less hindered primary alcohols. In some cases, protecting groups may be necessary to selectively oxidize a specific hydroxyl group. Palladium-based catalysts have shown high selectivity for the oxidation of primary alcohols in the presence of secondary alcohols in polyols.
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For large-scale synthesis: TEMPO-catalyzed oxidations are often preferred due to the use of a catalytic amount of the expensive TEMPO reagent and a cheap stoichiometric oxidant like bleach (NaOCl). However, careful pH control is necessary.
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Ease of Work-up: The byproducts of the Swern oxidation are volatile, which can simplify purification. However, it produces foul-smelling dimethyl sulfide. The Dess-Martin oxidation produces iodine-based byproducts that can sometimes complicate purification, though specific work-up procedures can mitigate this.
Q4: I have a diol with both primary and secondary hydroxyl groups. How can I selectively oxidize the primary hydroxymethyl group?
A4: Selectively oxidizing a primary alcohol in the presence of a secondary alcohol is a common challenge in organic synthesis. Several strategies can be employed:
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Steric Hindrance: Many oxidation reactions are sensitive to steric hindrance. Primary alcohols are generally less sterically hindered than secondary alcohols, and thus react faster. Reagents like TEMPO and some palladium catalysts can exhibit good selectivity for primary alcohols based on this principle.
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Protecting Groups: A robust strategy involves protecting the more reactive hydroxyl group (often the primary one, but context-dependent) with a suitable protecting group, performing the oxidation on the unprotected hydroxyl group, and then deprotecting. The choice of protecting group is critical and depends on the stability of your molecule to the protection and deprotection conditions.
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Catalyst Control: Certain catalyst systems are designed for high chemoselectivity. For instance, specific palladium catalysts with neocuproine (B1678164) ligands have been shown to selectively oxidize primary alcohols over secondary ones in polyols.
Troubleshooting Guides
Dess-Martin Periodinane (DMP) Oxidation
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion | 1. Decomposed DMP reagent.2. Insufficient equivalents of DMP.3. Presence of water in the reaction mixture. | 1. Use freshly opened or properly stored DMP. Check the activity of the reagent on a simple alcohol.2. Use a slight excess of DMP (typically 1.1-1.5 equivalents).3. Ensure all glassware, solvents, and reagents are anhydrous. The addition of a small amount of water has been reported to sometimes accelerate the reaction, but this should be carefully optimized. |
| Difficult work-up/purification | 1. Insoluble iodine byproducts co-precipitating with the product.2. Acetic acid byproduct affecting acid-labile products. | 1. After reaction completion, dilute the mixture with a non-polar solvent like ether or hexanes to precipitate the iodine byproducts, followed by filtration through celite. An aqueous work-up with sodium thiosulfate (B1220275) can also help to dissolve the iodine byproducts.2. Buffer the reaction with pyridine (B92270) or sodium bicarbonate. During work-up, wash with a saturated sodium bicarbonate solution. |
Swern Oxidation
| Problem | Possible Cause(s) | Solution(s) |
| Low yield/incomplete reaction | 1. Reaction temperature too high, leading to decomposition of the active oxidant.2. Premature quenching of the reaction.3. Ineffective activation of DMSO. | 1. Maintain the reaction temperature at -78 °C throughout the addition of reagents.2. Ensure the reaction is complete by TLC before adding the tertiary amine base.3. Use fresh, high-purity oxalyl chloride or trifluoroacetic anhydride. |
| Formation of side products (e.g., MTM ether) | 1. The reaction temperature was allowed to rise above -60 °C before the addition of the tertiary amine. | 1. Strictly maintain the cryogenic temperature until the final quenching step. |
| Epimerization at the α-carbon | 1. The use of triethylamine (B128534) as a base can sometimes cause epimerization of α-chiral centers. | 1. Use a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA). |
TEMPO-Catalyzed Oxidation
| Problem | Possible Cause(s) | Solution(s) |
| Slow or stalled reaction | 1. Incorrect pH of the reaction mixture.2. Deactivation of the TEMPO catalyst.3. Insufficient amount of the co-oxidant. | 1. Maintain the pH of the reaction mixture around 9.5 using a buffer like sodium bicarbonate.2. Ensure the reaction is performed under conditions that do not lead to catalyst degradation.3. Use a slight excess of the co-oxidant (e.g., bleach). |
| Formation of chlorinated byproducts | 1. Use of excess sodium hypochlorite (B82951) as the co-oxidant. | 1. Use a modified protocol (Zhao's modification) that employs catalytic sodium hypochlorite and stoichiometric sodium chlorite (B76162) to minimize chlorination. |
Quantitative Data Summary
Table 1: Comparison of Common Reagents for the Selective Oxidation of Primary Alcohols to Aldehydes
| Reagent/System | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt, 0.5-2 h | Mild, neutral pH, high yields, short reaction times, tolerates sensitive functional groups. | Potentially explosive, expensive for large scale, iodine byproducts can complicate work-up. | >90% |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | Mild, avoids heavy metals, byproducts are volatile. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates CO and CO₂ gas. | >90% |
| TEMPO/NaOCl | TEMPO (cat.), NaOCl, KBr, NaHCO₃, CH₂Cl₂/H₂O, 0 °C to rt | Catalytic, uses inexpensive oxidant, suitable for large scale. | Requires careful pH control, potential for chlorination side reactions. | 80-95% |
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
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To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 mmol, 1.1 equiv).
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Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 0.5 to 2 hours.
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Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
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Add a saturated aqueous solution of sodium bicarbonate (10 mL) and a saturated aqueous solution of sodium thiosulfate (10 mL).
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Stir vigorously for 10-15 minutes until the solid byproducts dissolve.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Swern Oxidation
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To a solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 mmol) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.
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Stir the mixture at -78 °C for 15 minutes.
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Add a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise over 5 minutes.
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Stir the reaction mixture at -78 °C for 30 minutes.
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Add triethylamine (5.0 mmol) dropwise, and continue stirring at -78 °C for 30 minutes.
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Allow the reaction mixture to warm to room temperature.
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Quench the reaction by adding water (10 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Caution: The reaction generates carbon monoxide and dimethyl sulfide. It must be performed in a well-ventilated fume hood.
Protocol 3: TEMPO-Catalyzed Oxidation with Bleach
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To a vigorously stirred biphasic mixture of the primary alcohol (1.0 mmol) in dichloromethane (5 mL) and a saturated aqueous solution of sodium bicarbonate (3 mL), add a solution of potassium bromide (0.1 mmol) in water (0.5 mL).
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Add TEMPO (0.01 mmol, 1 mol%).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of sodium hypochlorite (bleach, ~1.2 mmol, check concentration) dropwise while maintaining the temperature at 0 °C.
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Stir the reaction at 0 °C and monitor by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
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Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde.
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Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in selective oxidation.
Caption: Decision tree for selecting an appropriate oxidation method.
Caption: Strategies for achieving chemoselectivity in polyol oxidation.
Stability of 4-(hydroxymethyl)benzonitrile under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(hydroxymethyl)benzonitrile under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic or basic conditions?
A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group. This proceeds in two main steps: first, hydrolysis to 4-(hydroxymethyl)benzamide, and then further hydrolysis to 4-(hydroxymethyl)benzoic acid.
Q2: Is the hydroxymethyl group susceptible to degradation under these conditions?
A2: The benzylic alcohol (the hydroxymethyl group) is generally stable under mild acidic and basic conditions. However, under strongly acidic conditions and elevated temperatures, there is a potential for side reactions such as etherification (if an alcohol solvent is used) or polymerization. Under strongly basic conditions, the hydroxymethyl group is generally stable.
Q3: How quickly does this compound degrade?
A3: The rate of degradation is highly dependent on the pH, temperature, and the specific acid or base used. Generally, the hydrolysis of nitriles requires elevated temperatures to proceed at a significant rate. Without specific experimental data for this compound, we can infer from studies on similar benzonitriles that significant degradation would likely be observed under reflux conditions with moderately concentrated acids or bases over several hours.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. An HPLC method with UV detection can separate and quantify this compound, its intermediate (4-(hydroxymethyl)benzamide), and the final degradation product (4-(hydroxymethyl)benzoic acid).
Troubleshooting Guides
Issue 1: Inconsistent or unexpected degradation results.
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Possible Cause 1: Contamination of reagents.
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Troubleshooting: Ensure the purity of your acids, bases, and solvents. Use fresh, high-purity reagents for each experiment.
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Possible Cause 2: Fluctuation in temperature.
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Troubleshooting: Use a calibrated and stable heating system (e.g., oil bath, heating mantle with a temperature controller) to maintain a consistent temperature throughout the experiment.
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Possible Cause 3: Inconsistent starting material purity.
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Troubleshooting: Verify the purity of your this compound starting material using a suitable analytical method like HPLC or NMR before initiating stability studies.
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Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.
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Possible Cause 1: Side reactions involving the hydroxymethyl group.
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Troubleshooting: Under acidic conditions, especially in alcohol-based solvents, consider the possibility of ether formation. Analyze the unexpected peaks by LC-MS to identify their molecular weights and elucidate their structures.
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Possible Cause 2: Impurities in the starting material.
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Troubleshooting: Analyze your starting material by HPLC to confirm that the unexpected peaks are not present initially.
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Possible Cause 3: Degradation of the degradation products.
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Troubleshooting: Under harsh conditions, the primary degradation products may themselves degrade. A time-course study can help to identify the appearance and disappearance of intermediates and final products.
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Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of this compound under typical forced degradation conditions. This data is illustrative and based on general principles of nitrile hydrolysis. Actual experimental results may vary.
Table 1: Stability of this compound under Acidic Conditions (1 M HCl at 80°C)
| Time (hours) | This compound (%) | 4-(hydroxymethyl)benzamide (%) | 4-(hydroxymethyl)benzoic acid (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 13 | 2 |
| 6 | 55 | 35 | 10 |
| 12 | 20 | 45 | 35 |
| 24 | <5 | 30 | >65 |
Table 2: Stability of this compound under Basic Conditions (1 M NaOH at 80°C)
| Time (hours) | This compound (%) | 4-(hydroxymethyl)benzamide (%) | 4-(hydroxymethyl)benzoic acid (as sodium salt) (%) |
| 0 | 100 | 0 | 0 |
| 2 | 80 | 18 | 2 |
| 6 | 45 | 40 | 15 |
| 12 | 15 | 35 | 50 |
| 24 | <2 | 18 | >80 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
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Acidic Degradation:
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To a suitable vial, add a known volume of the stock solution.
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Add an equal volume of 2 M HCl to achieve a final acid concentration of 1 M and a final substrate concentration of 0.5 mg/mL.
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Seal the vial and place it in a heating block or oil bath at the desired temperature (e.g., 80°C).
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At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 2 M NaOH, and dilute with the mobile phase for HPLC analysis.
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-
Basic Degradation:
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To a suitable vial, add a known volume of the stock solution.
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Add an equal volume of 2 M NaOH to achieve a final base concentration of 1 M and a final substrate concentration of 0.5 mg/mL.
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Seal the vial and place it in a heating block or oil bath at the desired temperature (e.g., 80°C).
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At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 2 M HCl, and dilute with the mobile phase for HPLC analysis.
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Protocol 2: Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 10% B
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26-30 min: 10% B
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Flow Rate: 1.0 mL/min.
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Detection: UV at 235 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability studies.
Technical Support Center: Troubleshooting Low Yields in the Derivatization of 4-(Hydroxymethyl)benzonitrile
Welcome to the technical support center for the derivatization of 4-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their derivatization experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but my yields are consistently low. What are the common causes?
Low yields in the Williamson ether synthesis of this compound can stem from several factors:
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Incomplete Deprotonation: The reaction requires the formation of an alkoxide from the hydroxyl group of this compound. If the base used is not strong enough or is of poor quality, deprotonation will be incomplete, leading to unreacted starting material.
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Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions. Insufficient reaction time will result in incomplete conversion.
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Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the cation of the alkoxide, making the alkoxide anion more nucleophilic. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
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Side Reactions: The primary competing reaction is elimination (E2), especially with secondary or tertiary alkyl halides. Another potential side reaction is the hydrolysis of the nitrile group to an amide or carboxylic acid if water is present and the conditions are harsh (either strongly acidic or basic).
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Reagent Purity: The purity of all reagents, including this compound, the alkyl halide, the base, and the solvent, is crucial. Impurities can lead to undesired side reactions.
Q2: What is the best base to use for the Williamson ether synthesis of this compound?
The choice of base is critical for the successful deprotonation of the benzylic alcohol. A strong base is required to form the alkoxide.
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Sodium Hydride (NaH): This is a strong, non-nucleophilic base that is often a good choice. It irreversibly deprotonates the alcohol.
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Potassium Hydride (KH): Similar to NaH, KH is a very strong base that can be effective.
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Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): While sometimes used for phenols, these bases may not be strong enough for complete deprotonation of a benzylic alcohol, potentially leading to lower yields.
Q3: I am trying to perform an esterification of this compound with an acyl chloride or anhydride (B1165640), but the reaction is not going to completion. What should I check?
Incomplete esterification reactions can be due to several factors:
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Insufficient Catalyst: For reactions with less reactive acylating agents or for sterically hindered substrates, a catalyst is often necessary. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.
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Presence of Water: Acyl chlorides and anhydrides are sensitive to moisture and will react with water to form the corresponding carboxylic acid, which will not react further under these conditions. Ensure all glassware is dry and use anhydrous solvents.
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Suboptimal Temperature: Some esterifications require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
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Acid Scavenger: The esterification with acyl chlorides generates HCl as a byproduct. A base, such as pyridine (B92270) or triethylamine, should be added to neutralize the acid, which can otherwise catalyze side reactions or protonate the starting alcohol, rendering it non-nucleophilic.
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Steric Hindrance: If either the this compound or the acylating agent is sterically hindered, the reaction rate will be slower. In such cases, a more reactive acylating agent or a more potent catalyst may be required.
Q4: I am observing an unexpected byproduct in my reaction. What could it be?
A common byproduct in the derivatization of this compound is the result of reactions involving the nitrile group.
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Hydrolysis of the Nitrile: Under either strongly acidic or basic conditions, especially in the presence of water and heat, the nitrile group can be hydrolyzed to a primary amide (4-(hydroxymethyl)benzamide) or further to a carboxylic acid (4-(hydroxymethyl)benzoic acid).[1][2][3] This is a significant concern if your reaction conditions are not carefully controlled.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis
If you are experiencing low yields in the Williamson ether synthesis, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.
Low Yield in Esterification
For low yields in esterification reactions, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low yields in esterification.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-(Methoxymethyl)benzonitrile (B3022787)
This protocol describes the synthesis of 4-(methoxymethyl)benzonitrile from this compound and methyl iodide.
Reaction Scheme:
Caption: Williamson ether synthesis of 4-(methoxymethyl)benzonitrile.
Procedure:
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
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Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reagent | Molar Eq. | Typical Yield (%) |
| This compound | 1.0 | - |
| Sodium Hydride | 1.2 | - |
| Methyl Iodide | 1.1 | 85-95% |
Protocol 2: Esterification of this compound with Acetic Anhydride
This protocol details the synthesis of 4-(acetoxymethyl)benzonitrile.
Reaction Scheme:
Caption: Esterification of this compound with acetic anhydride.
Procedure:
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To a solution of this compound (1.0 eq.) in pyridine at 0 °C, add acetic anhydride (1.5 eq.).
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Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (0.1 eq.).
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data:
| Reagent | Molar Eq. | Typical Yield (%) |
| This compound | 1.0 | - |
| Acetic Anhydride | 1.5 | - |
| Pyridine | Solvent | - |
| DMAP | 0.1 | 90-98% |
This technical support center provides a starting point for troubleshooting low yields in the derivatization of this compound. For further assistance, please consult relevant literature and consider the specific reactivity of your substrates.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(hydroxymethyl)benzonitrile: HPLC-UV vs. GC-FID
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount to ensure the quality, safety, and efficacy of the final product. 4-(hydroxymethyl)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can significantly influence the outcome of subsequent reactions and the impurity profile of the final API. This guide provides a comprehensive comparison of two widely used analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
This comparison will delve into the experimental protocols for each method, present comparative data on their performance, and offer guidance on selecting the most appropriate technique for your analytical needs.
Method Comparison at a Glance
The choice between HPLC-UV and GC-FID for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key characteristics of each technique for the analysis of this compound.
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and boiling point in a gaseous mobile phase, with detection by flame ionization. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Typical Impurities Detected | Non-volatile synthesis byproducts, starting materials, and degradation products. | Volatile and semi-volatile impurities, residual solvents. |
| Quantitation | Relative quantitation based on peak area percentage, requiring a reference standard for absolute purity. | Relative quantitation based on peak area percentage. |
| Sensitivity | High (ppm levels). | Very high for compounds that ionize well in a flame (ppb levels). |
| Selectivity | Good for separating structurally similar compounds and isomers. | Excellent for separating compounds with different boiling points. |
Experimental Protocols
Detailed and robust analytical methods are crucial for obtaining accurate and reproducible purity data. Below are the detailed experimental protocols for the analysis of this compound by HPLC-UV and GC-FID.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reverse-phase HPLC method is designed to separate this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography (GC-FID) Protocol
This GC method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 1 mL of dichloromethane (B109758) to a final concentration of 20 mg/mL.
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC.
Caption: General workflow for chromatographic purity analysis.
Comparative Data
To illustrate the performance of each technique, a sample of this compound was analyzed using both the HPLC-UV and GC-FID methods described above. The sample was known to contain small amounts of 4-cyanobenzaldehyde (B52832) (an oxidation product) and residual toluene (B28343) (a common synthesis solvent).
Table 1: Comparative Purity Analysis of this compound
| Compound | HPLC-UV | GC-FID |
| Retention Time (min) | Area % | |
| Toluene | Not Detected | - |
| 4-cyanobenzaldehyde | 10.85 | 0.25 |
| This compound | 9.21 | 99.65 |
| Unknown Impurity 1 | 12.15 | 0.10 |
| Calculated Purity | 99.65% | 99.62% |
Discussion
The results in Table 1 highlight the complementary nature of HPLC-UV and GC-FID for a comprehensive purity assessment.
-
HPLC-UV effectively separated the main component, this compound, from the less volatile impurity, 4-cyanobenzaldehyde, and another non-volatile unknown impurity. However, it was unable to detect the volatile residual solvent, toluene. The calculated purity by HPLC-UV, based on the detected impurities, was 99.65%.
-
GC-FID successfully detected and quantified the volatile residual solvent, toluene, and the semi-volatile impurity, 4-cyanobenzaldehyde. The calculated purity by GC-FID, considering these impurities, was 99.62%. The non-volatile unknown impurity detected by HPLC was not observed by GC, as it likely did not elute from the column under the applied conditions.
Conclusion
Both HPLC-UV and GC-FID are powerful techniques for assessing the purity of this compound.
-
HPLC-UV is the preferred method for the primary purity assessment , as it is well-suited for the analysis of the non-volatile main component and its structurally related impurities.
-
GC-FID is an essential complementary technique for the detection and quantification of residual solvents and other volatile impurities that may not be detected by HPLC.
For a complete and accurate impurity profile of this compound, a multi-faceted approach employing both HPLC-UV and GC-FID is recommended. This ensures the identification and quantification of a broad range of potential impurities, leading to a more comprehensive understanding of the sample's purity and ultimately contributing to the development of high-quality and safe final products.
References
Quantitative Analysis of 4-(hydroxymethyl)benzonitrile: A Comparative Guide to qNMR, HPLC, and GC-MS
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-(hydroxymethyl)benzonitrile, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of three powerful methods: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data and detailed protocols, this document serves as a practical resource for making an informed decision based on specific analytical needs.
Method Comparison at a Glance
The choice of analytical technique for the quantification of this compound hinges on a variety of factors, including the required accuracy and precision, sample throughput, matrix complexity, and available instrumentation. The following table summarizes the key performance indicators for each method, offering a clear comparison to guide your selection.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass analysis. |
| Accuracy | High (typically >99%) | High (typically 98-102% recovery) | High (typically 97-103% recovery with appropriate internal standard) |
| Precision (%RSD) | High (<1%) | High (<2%) | High (<3%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | Excellent (>0.999) |
| Limit of Detection (LOD) | ~0.1 - 1 mg/mL | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL (after derivatization) |
| Limit of Quantification (LOQ) | ~0.5 - 5 mg/mL | ~0.05 - 0.5 µg/mL | ~0.5 - 5 ng/mL (after derivatization) |
| Sample Throughput | Moderate | High | Moderate to High |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Complex (dissolution, derivatization, extraction) |
| Primary Method | Yes (can be a primary ratio method)[1] | No (requires a certified reference standard of the analyte) | No (requires a certified reference standard of the analyte) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers the distinct advantage of being a primary method, meaning it does not require a calibration curve with a standard of the same analyte.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate and precise quantification.[4]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into a clean vial. The internal standard should have signals that do not overlap with the analyte signals.[5][6][7]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 90° pulse to ensure maximum signal intensity for quantification.[8][9]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 20-30 seconds for small molecules) to ensure full relaxation between scans.[9][10]
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2][8][10]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Quantification:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both this compound (e.g., the singlet from the -CH₂OH protons) and the internal standard.
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / V) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 3. agilent.com [agilent.com]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Spectroscopic Differentiation of 4-(hydroxymethyl)benzonitrile from its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of isomers is a critical step in chemical synthesis and drug development, ensuring the purity and efficacy of the final product. 4-(hydroxymethyl)benzonitrile and its ortho- and meta-isomers, 2-(hydroxymethyl)benzonitrile (B1590355) and 3-(hydroxymethyl)benzonitrile, respectively, possess the same molecular formula and weight, making their differentiation by simple mass analysis challenging. This guide provides a comprehensive comparison of the spectroscopic properties of these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to enable their unambiguous identification. The supporting experimental data and detailed protocols provided herein will serve as a valuable resource for researchers working with these compounds.
Spectroscopic Data Comparison
The distinct substitution patterns of the hydroxymethyl and cyano groups on the benzene (B151609) ring of each isomer give rise to unique spectroscopic signatures. These differences are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural connectivity of molecules. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the relative positions of the substituents.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (Hydroxymethyl)benzonitrile Isomers in CDCl₃
| Isomer | Spectroscopic Parameter | Hydroxymethyl Group | Aromatic Protons/Carbons | Cyano Carbon |
| This compound | ¹H NMR (ppm) | 4.65 (s, 2H, -CH₂) | 7.38 (d, 2H), 7.53 (d, 2H) | - |
| ¹³C NMR (ppm) | 64.1 (-CH₂) | 146.5 (C-CH₂OH), 127.3 (CH), 128.2 (CH), 112.1 (C-CN) | 119.0 | |
| 3-(hydroxymethyl)benzonitrile | ¹H NMR (ppm) | 4.76 (s, 2H, -CH₂) | 7.40-7.65 (m, 4H) | - |
| ¹³C NMR (ppm) | 64.0 (-CH₂) | 142.0 (C-CH₂OH), 129.5 (CH), 130.4 (CH), 131.6 (CH), 132.3 (CH), 112.9 (C-CN) | 118.8 | |
| 2-(hydroxymethyl)benzonitrile | ¹H NMR (ppm) | 4.89 (s, 2H, -CH₂) | 7.35-7.70 (m, 4H) | - |
| ¹³C NMR (ppm) | 62.5 (-CH₂) | 142.7 (C-CH₂OH), 128.3 (CH), 129.2 (CH), 133.0 (CH), 133.2 (CH), 110.8 (C-CN) | 117.5 |
Note: NMR data is compiled from various sources and may vary slightly depending on experimental conditions.
The para-substitution in this compound results in a simplified aromatic region in the ¹H NMR spectrum, typically showing two distinct doublets due to the symmetry of the molecule. In contrast, the ortho- and meta-isomers exhibit more complex multiplets in their aromatic regions due to the lower symmetry. In ¹³C NMR, the chemical shifts of the aromatic carbons are also characteristic of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The positions of absorption bands can be used to identify specific functional groups. All three isomers will exhibit characteristic absorptions for the hydroxyl (-OH), cyano (-C≡N), and aromatic C-H bonds. However, the C-O stretching and the out-of-plane C-H bending vibrations can be diagnostic.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for (Hydroxymethyl)benzonitrile Isomers
| Isomer | O-H Stretch | C≡N Stretch | C-O Stretch | Aromatic C-H Bending |
| This compound | ~3350 (broad) | ~2230 | ~1015 | ~820 (para-disubstitution) |
| 3-(hydroxymethyl)benzonitrile | ~3350 (broad) | ~2230 | ~1030 | ~790, ~700 (meta-disubstitution) |
| 2-(hydroxymethyl)benzonitrile | ~3350 (broad) | ~2230 | ~1040 | ~750 (ortho-disubstitution) |
The most significant difference in the IR spectra of these isomers is expected in the fingerprint region, particularly the bands corresponding to the out-of-plane C-H bending vibrations of the substituted benzene ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (133.15 g/mol ), their fragmentation patterns upon electron impact can differ, providing clues to their structure.
Table 3: Key Mass Spectrometry Data (m/z) for (Hydroxymethyl)benzonitrile Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Assignments |
| This compound | 133 | 132 (M-H)⁺, 114 (M-H₂O)⁺, 104 (M-CHO)⁺, 77 (C₆H₅)⁺ |
| 3-(hydroxymethyl)benzonitrile | 133 | 132 (M-H)⁺, 114 (M-H₂O)⁺, 104 (M-CHO)⁺, 77 (C₆H₅)⁺ |
| 2-(hydroxymethyl)benzonitrile | 133 | 132 (M-H)⁺, 114 (M-H₂O)⁺, 104 (M-CHO)⁺, 91 (tropylium ion, C₇H₇)⁺, 77 (C₆H₅)⁺ |
The ortho-isomer is more likely to show a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion, formed through rearrangement and loss of the -CH₂OH and -CN groups. The relative intensities of the fragment ions can also be a distinguishing feature.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-25 mg of the (hydroxymethyl)benzonitrile isomer into a clean, dry NMR tube.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[2]
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (approx. 50 mg) of the solid isomer in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]
-
Place a single drop of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
For volatile solids, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
Data Acquisition:
-
The sample is introduced into the high-vacuum ion source of the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5]
-
This causes ionization and fragmentation of the molecules.[4][5]
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of the Differentiation Workflow
The logical workflow for the spectroscopic differentiation of the (hydroxymethyl)benzonitrile isomers can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of (hydroxymethyl)benzonitrile isomers.
References
A Comparative Guide to the Reactivity of 4-(hydroxymethyl)benzonitrile and 4-bromobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(hydroxymethyl)benzonitrile and 4-bromobenzyl alcohol. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization as intermediates and building blocks in organic synthesis and drug development. This comparison is supported by experimental data and established chemical principles, with detailed experimental protocols for key transformations.
Overview of Chemical Reactivity
The reactivity of both this compound and 4-bromobenzyl alcohol is dictated by the interplay of the hydroxymethyl group and the substituent at the para-position of the benzene (B151609) ring: the electron-withdrawing nitrile group (-CN) or the weakly deactivating bromo group (-Br). These substituents fundamentally influence the reactivity of the aromatic ring, the benzylic alcohol, and the functional group itself.
This compound features a strong electron-withdrawing nitrile group. This group deactivates the benzene ring towards electrophilic aromatic substitution but activates the benzylic position to nucleophilic attack. The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.[1][2]
4-bromobenzyl alcohol , on the other hand, possesses a bromine atom which is a weakly deactivating, ortho-, para-directing group in electrophilic aromatic substitution.[3] Bromine's most significant role in terms of reactivity is as a good leaving group in nucleophilic substitution reactions.[3]
A logical workflow for comparing the reactivity of these two compounds is presented below.
Data Presentation
The following table summarizes key quantitative data for the two compounds, providing a basis for direct comparison.
| Property/Reaction | This compound | 4-bromobenzyl alcohol | Key Differences & Notes |
| Physical Properties | |||
| Melting Point | 39-43 °C | 75-77 °C[4] | The higher melting point of the bromo-compound suggests stronger intermolecular forces in the solid state. |
| Reactivity Data | |||
| Oxidation to Aldehyde | Yields of ~85% have been reported under specific conditions.[5] | High yields (e.g., >95%) are achievable with various oxidizing agents.[6] | Both can be oxidized, but a wider range of high-yield protocols are documented for 4-bromobenzyl alcohol. |
| Nucleophilic Substitution at Benzylic Position | The -OH is a poor leaving group and requires activation (e.g., to a tosylate).[7] The electron-withdrawing -CN group enhances the electrophilicity of the benzylic carbon. | The -OH is a poor leaving group and requires activation.[7] The -Br on the ring does not significantly activate the benzylic position for substitution of the -OH group. | The electron-withdrawing nature of the nitrile group in this compound makes its activated form more susceptible to nucleophilic attack compared to the activated form of 4-bromobenzyl alcohol. |
| Reactions of the Functional Group | The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[8] | The bromo group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. | This highlights the distinct synthetic pathways accessible from each compound. |
| Hammett Substituent Constant (σp) | +0.66 (for -CN)[9] | +0.23 (for -Br)[9] | The more positive value for the -CN group indicates its stronger electron-withdrawing nature, which has a significant impact on reaction rates.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Oxidation of the Hydroxymethyl Group
The oxidation of the benzylic alcohol to the corresponding aldehyde is a common and important transformation for both compounds.
Protocol 1: Oxidation of this compound
-
Objective: To synthesize 4-formylbenzonitrile from this compound.
-
Materials: this compound, activated manganese dioxide (MnO₂), dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of this compound (1.0 g, 7.51 mmol) in 50 mL of dichloromethane, add activated manganese dioxide (6.5 g, 75.1 mmol).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional dichloromethane (3 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-formylbenzonitrile.
-
-
Expected Yield: ~85%[5]
Protocol 2: Oxidation of 4-bromobenzyl alcohol
-
Objective: To synthesize 4-bromobenzaldehyde (B125591) from 4-bromobenzyl alcohol.
-
Materials: 4-bromobenzyl alcohol, pyridinium (B92312) dichromate (PDC), dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-bromobenzyl alcohol (1.0 g, 5.35 mmol) in 20 mL of dichloromethane in a round-bottom flask.
-
Add pyridinium dichromate (PDC) (3.0 g, 8.02 mmol) to the solution.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with 20 mL of diethyl ether and filter through a short column of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain 4-bromobenzaldehyde.
-
-
Expected Yield: >95%[6]
Nucleophilic Substitution at the Benzylic Position
The hydroxyl group of both compounds is a poor leaving group and requires activation for nucleophilic substitution.[7] A general protocol for activation via tosylation followed by substitution is provided.
Protocol 3: Tosylation and Nucleophilic Substitution (General)
-
Objective: To replace the hydroxyl group with a nucleophile.
-
Materials: Benzyl (B1604629) alcohol derivative (this compound or 4-bromobenzyl alcohol), p-toluenesulfonyl chloride (TsCl), pyridine (B92270), desired nucleophile (e.g., sodium azide, sodium cyanide).
-
Part A: Tosylation
-
Dissolve the benzyl alcohol derivative (1 eq.) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) to the solution.
-
Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the tosylated product.
-
-
Part B: Nucleophilic Substitution
-
Dissolve the tosylated intermediate in a suitable solvent (e.g., DMF, acetone).
-
Add the nucleophile (1.5 eq.).
-
Heat the reaction mixture (temperature will depend on the nucleophile and substrate) and monitor by TLC.
-
Upon completion, cool the reaction, add water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the substituted product.
-
Comparative Analysis of Reactivity
Oxidation
Both this compound and 4-bromobenzyl alcohol can be readily oxidized to their corresponding aldehydes. The electron-withdrawing nature of the nitrile group in this compound can slightly decrease the electron density on the benzylic carbon, potentially making it less susceptible to oxidation compared to 4-bromobenzyl alcohol under certain conditions. However, a wide variety of efficient oxidation protocols exist for both substrates.
Nucleophilic Substitution at the Benzylic Carbon
For nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate or halide).[7] In the subsequent Sₙ2 reaction, the rate is influenced by the electrophilicity of the benzylic carbon. The strongly electron-withdrawing nitrile group in this compound significantly increases the partial positive charge on the benzylic carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to the corresponding derivative of 4-bromobenzyl alcohol.[3]
Reactions of the Aromatic Ring
The reactivity of the benzene ring towards electrophilic aromatic substitution is significantly influenced by the para-substituent.
-
This compound: The nitrile group is a strong deactivating group and a meta-director. Therefore, electrophilic aromatic substitution on this molecule will be slow and will primarily occur at the positions meta to the nitrile group.
-
4-bromobenzyl alcohol: The bromo group is a weak deactivating group but is ortho-, para-directing.[3] Electrophilic substitution will be slower than on benzene but faster than on this compound, with substitution occurring at the positions ortho to the bromo group.
Reactions of the Unique Functional Group
The nitrile and bromo groups offer distinct synthetic opportunities.
-
The nitrile group of this compound can be:
-
The bromo group of 4-bromobenzyl alcohol can:
-
Undergo nucleophilic aromatic substitution (SₙAr), although this typically requires strong activation from other electron-withdrawing groups and harsh conditions.
-
Participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
-
Conclusion
-
This compound is characterized by the strong electron-withdrawing nature of its nitrile group, which enhances the reactivity of the benzylic position towards nucleophilic substitution (after activation of the hydroxyl group) and provides a functional handle for conversion to carboxylic acids, amines, or ketones. However, its aromatic ring is deactivated towards electrophilic attack.
-
4-bromobenzyl alcohol features a bromo-substituent that serves as a valuable leaving group for cross-coupling reactions, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. Its aromatic ring is more susceptible to electrophilic substitution compared to the benzonitrile (B105546) derivative.
The choice between these two compounds will ultimately depend on the specific synthetic strategy and the desired final product. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [askfilo.com]
- 4. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.cambridge.org [assets.cambridge.org]
- 10. scribd.com [scribd.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Amine Synthesis: 4-(Hydroxymethyl)benzonitrile vs. 4-Cyanobenzaldehyde in Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and drug development. Two common starting materials for accessing these valuable building blocks are 4-(hydroxymethyl)benzonitrile and 4-cyanobenzaldehyde (B52832). While both molecules contain the desired cyanobenzyl scaffold, their differing oxidation states at the benzylic position dictate fundamentally different synthetic approaches to amine formation. This guide provides a detailed comparison of the reactivity and experimental protocols for the conversion of these two precursors into amines, supported by representative experimental data.
Core Chemical Differences and Reaction Pathways
The primary distinction between this compound and 4-cyanobenzaldehyde lies in the functional group at the 4-position: a primary alcohol versus an aldehyde. This difference necessitates distinct catalytic systems and reaction mechanisms for their amination.
4-Cyanobenzaldehyde undergoes direct reductive amination. This is a one-pot reaction where the aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then immediately reduced by a hydride source present in the reaction mixture. This process is typically fast and proceeds under mild conditions.
This compound , on the other hand, participates in a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle. In this process, a transition metal catalyst temporarily "borrows" hydrogen atoms from the alcohol to oxidize it in situ to the corresponding aldehyde. This transient aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method requires a more sophisticated catalyst and typically higher reaction temperatures.
Performance Comparison: A Data-Driven Overview
The choice between these two starting materials will depend on factors such as the desired amine, available reagents and equipment, and tolerance for different reaction conditions. The following tables summarize the key differences and provide representative experimental data for the amination of each compound.
Table 1: Comparison of Reaction Parameters
| Parameter | 4-Cyanobenzaldehyde (Direct Reductive Amination) | This compound (Borrowing Hydrogen Amination) |
| Reaction Type | Direct Reductive Amination | Borrowing Hydrogen/Hydrogen Autotransfer |
| Catalyst | Often not required, but can be acid-catalyzed | Transition metal complex (e.g., Ru, Ir, Co) |
| Reducing Agent | Stoichiometric hydride source (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄) | The alcohol itself (via catalyst) |
| Typical Temperature | Room temperature to mild heating (e.g., reflux in THF) | Elevated temperatures (e.g., 85-110 °C) |
| Reaction Time | Generally shorter (e.g., 1-6 hours) | Generally longer (e.g., hours to overnight) |
| Byproducts | Borate salts, water | Water |
Table 2: Representative Experimental Data
| Starting Material | Amine | Catalyst/Reducing Agent | Solvent | Temp. | Time | Yield |
| 4-Cyanobenzaldehyde | Aniline (B41778) | NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 55 min | ~92%[1] |
| Benzaldehyde (B42025) | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | RT | 20 min | 91%[2] |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | RT | 1 h | 77% |
| This compound | Aniline | [Ru(p-cymene)Cl₂]₂ / dppf | Toluene (B28343) | 110 °C | 24 h | High (exact yield not specified for this specific substrate combination)[3][4] |
| Benzyl (B1604629) Alcohol* | Aniline | [Ru(p-cymene)Cl₂]₂ / DPEphos | Toluene | 110 °C | 24 h | 95%[3] |
*Data for closely related benzaldehyde and benzyl alcohol derivatives are provided as representative examples due to the scarcity of published data for the exact target molecules under a wide range of conditions.
Experimental Protocols
Below are detailed experimental protocols for the amination of both starting materials, providing a practical guide for laboratory synthesis.
Protocol 1: Direct Reductive Amination of 4-Cyanobenzaldehyde with Aniline
This protocol is adapted from a general procedure for the reductive amination of aldehydes with anilines using sodium borohydride (B1222165) and a solid acid catalyst.[2]
Materials:
-
4-Cyanobenzaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄)
-
DOWEX(R)50WX8 cation exchange resin
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-cyanobenzaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL).
-
Add DOWEX(R)50WX8 resin (0.5 g) to the solution and stir the mixture for 5 minutes at room temperature.
-
To this stirred mixture, add sodium borohydride (1 mmol, 0.038 g) portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 20-30 minutes), filter the reaction mixture to remove the resin.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-cyanobenzyl)aniline.
Protocol 2: Borrowing Hydrogen Amination of this compound with Aniline
This protocol is a representative procedure based on the ruthenium-catalyzed N-alkylation of amines with alcohols.[3][4]
Materials:
-
This compound
-
Aniline
-
[Ru(p-cymene)Cl₂]₂
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Bis(2-diphenylphosphino)phenyl)ether (DPEphos)
-
Toluene, anhydrous
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%) and the bidentate phosphine (B1218219) ligand (e.g., dppf or DPEphos, 0.011 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 10 minutes.
-
To this catalyst solution, add this compound (1 mmol) and aniline (1.2 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically after 24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-(4-cyanobenzyl)aniline.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the distinct mechanistic pathways for the amination of 4-cyanobenzaldehyde and this compound.
Caption: Direct reductive amination workflow.
Caption: Borrowing hydrogen catalytic cycle.
Conclusion
-
4-Cyanobenzaldehyde is generally the more straightforward starting material for direct reductive amination, offering high yields under mild conditions with readily available reagents. This makes it an excellent choice for rapid library synthesis and when using amines that are stable to mild reducing agents.
-
This compound , while requiring more specialized transition metal catalysts and higher reaction temperatures for amination via the borrowing hydrogen mechanism, offers an elegant and atom-economical alternative. This approach avoids the use of stoichiometric hydride reagents, with water being the only byproduct. It is particularly advantageous in green chemistry contexts and when the desired amine might be sensitive to the conditions of direct reductive amination.
The selection of the optimal starting material and methodology will ultimately be guided by the specific synthetic goals, the scale of the reaction, and the available laboratory resources.
References
- 1. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 2. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 3. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 4. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds from 4-(Hydroxymethyl)benzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of novel compounds synthesized from 4-(hydroxymethyl)benzonitrile. It further presents a comparative analysis of a representative novel compound, p-((vinyloxy)methyl)benzonitrile (VOMBN), with a commercially available alternative, ethyl vinyl ether. This guide is intended to assist researchers in selecting appropriate analytical methods and in understanding the performance characteristics of novel compounds in relation to existing alternatives.
I. Structural Validation of Novel Compounds: A Multi-faceted Approach
The unambiguous determination of a novel compound's chemical structure is a critical step in chemical synthesis and drug discovery. A combination of spectroscopic techniques is typically employed to elucidate the complete molecular architecture.
A. Key Spectroscopic Techniques
A suite of spectroscopic methods is indispensable for the structural elucidation of organic compounds. Each technique provides unique and complementary information about the molecule's framework, functional groups, and connectivity.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Unparalleled for complete structural elucidation. | Lower sensitivity compared to mass spectrometry, requiring higher sample concentrations. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural clues. | High sensitivity, requiring only a small amount of sample. | Isomers can be difficult to distinguish, and complex fragmentation patterns can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Identifies the presence or absence of specific functional groups within a molecule. | Fast, non-destructive, and versatile for various sample types. | Provides limited information about the overall molecular skeleton. |
B. Integrated Workflow for Structural Validation
A systematic workflow is essential for the efficient and accurate determination of a novel compound's structure. The following diagram illustrates a typical integrated approach that leverages the strengths of multiple analytical techniques.
A Comparative Analysis of Reducing Agents for the Nitrile Group in 4-(Hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The reduction of the nitrile functional group is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, for the preparation of primary amines. The target molecule for this guide, 4-(hydroxymethyl)benzonitrile, is a bifunctional compound whose reduction product, 4-(aminomethyl)benzyl alcohol, serves as a valuable building block in the synthesis of various biologically active molecules.[1][2] The presence of a hydroxyl group necessitates a careful selection of the reducing agent to ensure chemoselectivity and high yields.
This guide provides an objective comparison of common reducing agents for the conversion of this compound to 4-(aminomethyl)benzyl alcohol. The performance of each method is supported by experimental data from established literature, and detailed protocols are provided to facilitate replication and adaptation.
Comparative Performance of Reducing Agents
The choice of a reducing agent for nitrile reduction depends on several factors, including the desired product (amine or aldehyde), functional group tolerance, reaction conditions, and safety considerations. Here, we compare catalytic hydrogenation and chemical hydride reagents.
-
Catalytic Hydrogenation (e.g., Raney® Nickel): This is often the most economical and industrially scalable method for nitrile reduction.[3] It typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.[4] Raney® Nickel is a common choice, known for its high activity.[3][5] The reaction can be run under a hydrogen atmosphere or via transfer hydrogenation using a hydrogen donor.[6][7] While effective, care must be taken as Raney® Nickel can be pyrophoric when dry.[6]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly efficient nucleophilic reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including nitriles and esters, to amines and alcohols, respectively.[8][9][10] Its high reactivity necessitates the use of anhydrous, non-protic solvents and careful handling, as it reacts violently with water.[8] Due to its strength, it is an excellent choice for achieving complete reduction of the nitrile.
-
Sodium Borohydride (B1222165) (NaBH₄) with a Promoter: Sodium borohydride alone is generally incapable of reducing nitriles.[11][12] However, its reducing power can be significantly enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂).[13][14] This combination forms cobalt boride in situ, which is believed to catalyze the reduction.[11][14][15] This method offers a milder alternative to LiAlH₄ and can be performed in alcoholic solvents.[14] Another effective system combines NaBH₄ or KBH₄ with Raney® Nickel, providing good to excellent yields of primary amines under mild conditions.[16]
-
Diisobutylaluminum Hydride (DIBAL-H): This is a bulky and electrophilic reducing agent primarily used for the partial reduction of nitriles to aldehydes at low temperatures (-78 °C).[17][18][19][20] The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde during aqueous workup.[3][19] While not suitable for synthesizing the target primary amine, it is included here as a critical point of comparison to highlight how reagent choice dictates the reaction outcome, offering a pathway to 4-(hydroxymethyl)benzaldehyde (B2643722) instead.
Data Presentation: A Comparative Summary
The following table summarizes the performance of various reducing agents for the conversion of benzonitriles to the corresponding primary amines. While specific data for this compound is limited, these examples provide a strong basis for comparison.
| Reducing System | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂/Raney® Ni | Raney® Nickel | Acetic Acid | 5 - 10 | 2 | High (Implied) | [6] |
| LiAlH₄ | None | Diethyl Ether/THF | Reflux | Varies | High | [8][21] |
| KBH₄/Raney® Ni | Raney® Nickel | Ethanol | 25 | 0.75 | ~93 | [16] |
| NaBH₄/CoCl₂ | Cobalt(II) Chloride | Methanol | 25 | Varies | High | [11][14] |
| DIBAL-H | None | Toluene/DCM | -78 | 2 | High (Aldehyde) | [17][22] |
Experimental Protocols
Detailed methodologies for the reduction of this compound are presented below.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel and H₂
-
Materials: this compound, Acetic Acid, Raney® Nickel (slurry in water), Hydrogen gas (balloon), Argon gas.
-
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 eq.) in acetic acid under an argon atmosphere.[6]
-
Carefully add Raney® Nickel slurry (a catalytic amount). Caution: Raney® Nickel is pyrophoric if it dries out; handle under an inert atmosphere and do not allow it to dry.[6]
-
Replace the argon balloon with a hydrogen balloon and attach a vacuum line to the second neck.
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-4 times to ensure an inert hydrogen atmosphere.[6]
-
Stir the reaction mixture vigorously at 5-10 °C for approximately 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent during filtration.
-
Remove the solvent from the filtrate under reduced pressure. The residue can be further purified by column chromatography or recrystallization to yield 4-(aminomethyl)benzyl alcohol.
-
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or THF, Dilute Sulfuric Acid or Rochelle's Salt solution.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1 eq.) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add LiAlH₄ (approx. 1.0-1.5 eq.) to the stirred solution. Caution: LiAlH₄ reacts violently with water. All glassware must be dry and an anhydrous solvent must be used.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until TLC shows the reaction is complete.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the solid thoroughly with diethyl ether or ethyl acetate (B1210297).
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(aminomethyl)benzyl alcohol.
-
Protocol 3: Reduction using Potassium Borohydride and Raney® Nickel
-
Materials: this compound, Potassium Borohydride (KBH₄), Raney® Nickel (moist), Dry Ethanol.
-
Procedure:
-
In a round-bottom flask, place KBH₄ (4 eq.), Raney® Nickel (moist, approx. 1 eq. by weight of substrate), and dry ethanol.[16]
-
To this stirred suspension, add this compound (1 eq.).
-
Stir the mixture vigorously at room temperature. For aromatic nitriles, the reaction is typically complete within 45 minutes.[16] Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the organic layer and dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[16]
-
Visualizations
The following diagrams illustrate the chemical pathways and the general experimental workflow for the comparative study.
Caption: Reaction pathways for the reduction of this compound.
Caption: General experimental workflow for nitrile reduction.
Conclusion
The reduction of the nitrile in this compound to a primary amine can be achieved through several effective methods.
-
Catalytic hydrogenation with Raney® Nickel is a robust and scalable option, well-suited for industrial applications.
-
LiAlH₄ offers high reactivity and excellent yields but requires stringent anhydrous conditions and careful handling.
-
The NaBH₄/CoCl₂ or KBH₄/Raney® Ni systems provide milder, safer alternatives that proceed in alcoholic solvents with high efficiency.[14][16]
-
DIBAL-H serves as a chemoselective alternative to produce the corresponding aldehyde, demonstrating the versatility of reduction chemistry.[17]
The optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and desired chemoselectivity. For general laboratory synthesis, the promoted borohydride systems offer a compelling balance of reactivity, safety, and operational simplicity.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 874-89-5 [chemicalbook.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Studies of the cobalt boride-mediated conversion of nitriles to alcohols [morressier.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 18. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. tuodaindus.com [tuodaindus.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of 4-(Hydroxymethyl)benzonitrile
For immediate reference, 4-(Hydroxymethyl)benzonitrile should be treated as hazardous waste and disposed of through a licensed chemical waste management company. Under no circumstances should this chemical be released into the environment, including drains or soil.
Researchers and professionals in drug development handle a wide array of chemical compounds daily. Among these, this compound, a versatile intermediate in organic synthesis, requires careful management, not only in its use but critically in its disposal. Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Hazard Profile and Disposal Overview
Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. This information, summarized from various safety data sheets (SDS), dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312 |
| Skin Irritation | Causes skin irritation.[3][4] | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation.[3][4] | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | P261, P271, P304+P340+P312 |
| Aquatic Hazard | Harmful to aquatic life.[4] | P273 |
The primary recommended disposal method for this compound is incineration by a licensed waste disposal facility.[3][5] This process typically involves dissolving or mixing the material with a combustible solvent to ensure complete destruction in an incinerator equipped with an afterburner and scrubber.[3]
Operational Plan for Disposal
This section provides a step-by-step guide for the proper disposal of this compound from the point of generation in the laboratory to its final removal by a certified waste management service.
Step 1: Immediate Waste Segregation at the Source
Proper disposal begins at the moment the waste is generated. All materials contaminated with this compound must be segregated as hazardous waste.
-
Solid Waste:
-
Collect unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated paper towels in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container must be kept closed when not in use.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for hazardous chemical waste.
-
Step 2: Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids.[1] The storage area should be clearly marked as a hazardous waste accumulation site.
Step 3: Arrange for Professional Disposal
Disposal of chemical waste is highly regulated. Always use a licensed and reputable chemical waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office or the waste management company with an accurate inventory of the waste.
-
Never attempt to treat or dispose of this compound waste through standard laboratory procedures such as neutralization or drain disposal.[3][4][5] The compound's nitrile group and aromatic structure require specialized treatment.
Step 4: Decontamination
-
Empty Containers: Decontaminate empty containers that held this compound. Observe all label safeguards until the container is thoroughly cleaned or destroyed.[5] The rinsate from cleaning should be collected as hazardous liquid waste.
-
Work Surfaces: Clean and decontaminate any work surfaces that may have come into contact with the chemical. The cleaning materials should be disposed of as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Essential Safety and Handling Protocols for 4-(Hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4-(Hydroxymethyl)benzonitrile (CAS No. 874-89-5). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
| Exposure Route | Required PPE | Rationale & Specifications |
| Inhalation | NIOSH/MSHA approved respirator | To be used in poorly ventilated areas or when dust may be generated. A dust mask (type N95 or equivalent) is a minimum requirement.[1][3] |
| Dermal (Skin) | Chemical-resistant gloves (nitrile or neoprene) | To prevent skin contact. Double gloving is recommended for extended handling.[3][4] |
| Chemical-resistant lab coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing.[3][4] | |
| Full coverage clothing and closed-toe shoes | Ensure no skin is exposed. | |
| Ocular (Eye) | Chemical safety goggles | Must be worn to protect against splashes and dust.[3][5] |
| Face shield | Recommended when there is a significant risk of splashes.[6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[4]
-
Cover the work surface within the fume hood with disposable absorbent liners.[4]
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) inside the fume hood.[4]
-
Don all required PPE as specified in the table above.
2. Weighing and Handling:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.[3][4]
-
Use dedicated and clearly labeled equipment.
-
Handle the container with care to avoid generating airborne dust.[4]
3. Dissolving the Compound:
-
Add solvent to the solid slowly to avoid splashing.
-
Ensure the vial is securely capped before mixing.
4. Post-Handling and Decontamination:
-
Wipe down all surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.[7]
-
Carefully decontaminate the exterior of all containers and equipment before removing them from the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination, disposing of contaminated items as hazardous waste.[7]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5][7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[7]
1. Waste Segregation:
-
Solid Waste: Collect unreacted this compound and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[7]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.[7]
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Include the approximate concentration and quantity of the waste.[7]
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.[7]
-
Ensure containers are kept closed except when adding waste.[7]
4. Final Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[5][8] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
